Zomepirac
Description
This compound, formerly marketed as Zomax tablets, was associated with fatal and near-fatal anaphylactoid reactions. The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and is indicated for rheumatic disease.
RN given refers to parent cpd; structure
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNMYWKKDOREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64092-48-4 (hydrochloride salt) | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023754 | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-31-2, 64092-49-5 | |
| Record name | Zomepirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOMEPIRAC SODIUM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zomepirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOMEPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zomepirac Sodium Salt: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac sodium salt, a pyrroleacetic acid derivative structurally related to tolmetin, is a non-steroidal anti-inflammatory drug (NSAID) that was introduced for the management of mild to moderately severe pain. Despite demonstrating notable analgesic efficacy, comparable to some opioids in certain clinical settings, it was withdrawn from the market due to a risk of serious anaphylactic reactions. This technical guide provides an in-depth overview of the pharmacological properties of this compound sodium salt, focusing on its mechanism of action, pharmacokinetics, and the formation of a reactive acyl glucuronide metabolite. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of pharmacology and drug development, offering insights into the properties of this unique NSAID.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Pharmacodynamics and Efficacy
Clinical studies demonstrated that this compound sodium salt was an effective analgesic for a variety of pain states. It was shown to be superior to aspirin and at least as effective as several opioid-containing combination analgesics. The primary pharmacodynamic effect of this compound is directly related to its ability to reduce prostaglandin levels at the site of inflammation and in the central nervous system.
Table 1: Analgesic Efficacy of this compound Sodium Salt
| Parameter | Value | Clinical Context |
| Onset of Action | ~1 hour | Management of acute pain |
| Time to Peak Effect | 3 - 4 hours | Post-operative pain relief |
| Duration of Action | ≥ 6 hours | Sustained analgesia |
Pharmacokinetics
This compound sodium salt is characterized by rapid and complete oral absorption. Following administration, it is extensively metabolized, primarily through glucuronidation. Detailed quantitative human pharmacokinetic parameters are not widely available in contemporary literature; however, the following table summarizes the known characteristics.
Table 2: Pharmacokinetic Properties of this compound Sodium Salt
| Parameter | Value/Description | Species |
| Absorption | ||
| Bioavailability | Rapid and complete | Human |
| Distribution | ||
| Plasma Protein Binding | 98-99% | Human, Mouse, Rat |
| 96-98% | Rhesus Monkey | |
| Metabolism | ||
| Primary Pathway | Glucuronidation (formation of this compound-1-O-acyl glucuronide) | Human, Rhesus Monkey |
| Excretion | ||
| Route of Elimination | Primarily renal | Human |
The Role of the Acyl Glucuronide Metabolite and Toxicity
A critical aspect of this compound's pharmacology is the formation of its major metabolite, this compound-1-O-acyl glucuronide. This metabolite is chemically reactive and can undergo intramolecular acyl migration to form various positional isomers. More significantly, the acyl glucuronide can covalently bind to plasma proteins, particularly albumin. This irreversible binding is thought to be a key factor in the hypersensitivity reactions and anaphylaxis observed with this compound, as the drug-protein adducts can act as immunogens.
Experimental Protocols
In Vitro Assessment of this compound Acyl Glucuronide Reactivity
This protocol describes a method to assess the chemical reactivity of this compound's acyl glucuronide metabolite through its covalent binding to human serum albumin (HSA).
Objective: To quantify the extent of covalent binding of this compound acyl glucuronide to HSA as an indicator of its chemical reactivity.
Materials:
-
This compound sodium salt
-
Human liver microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Human serum albumin (HSA)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Potassium hydroxide (KOH)
-
High-performance liquid chromatography (HPLC) system with UV detection
Methodology:
-
Biosynthesis of this compound Acyl Glucuronide:
-
Prepare an incubation mixture containing this compound (e.g., 100 µM), HLM (e.g., 1 mg/mL), and UDPGA (e.g., 2 mM) in phosphate buffer.
-
Incubate at 37°C for a sufficient time (e.g., 2 hours) to allow for the formation of the acyl glucuronide.
-
Terminate the reaction by adding a protein precipitating agent, such as an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the this compound acyl glucuronide.
-
-
Incubation with Human Serum Albumin:
-
Incubate the supernatant containing the biosynthesized this compound acyl glucuronide with a solution of HSA (e.g., 15 mg/mL) in phosphate buffer at 37°C for a defined period (e.g., 2 hours).
-
-
Protein Precipitation and Washing:
-
Precipitate the HSA by adding an excess of cold TCA solution.
-
Centrifuge to pellet the precipitated protein.
-
Wash the protein pellet extensively with methanol (e.g., 3-5 times) to remove any non-covalently bound this compound and its metabolites.
-
-
Hydrolysis of Covalently Bound this compound:
-
Resuspend the washed protein pellet in a solution of KOH (e.g., 1 M).
-
Incubate at an elevated temperature (e.g., 60°C) for a sufficient time (e.g., 1 hour) to hydrolyze the ester bond of the covalently bound this compound, releasing the parent drug.
-
-
Quantification by HPLC:
-
Neutralize the hydrolyzed sample and extract the released this compound using a suitable organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Inject an aliquot into the HPLC system and quantify the amount of this compound released, which corresponds to the amount that was covalently bound to the HSA.
-
Preclinical Toxicology
Due to its withdrawal from the market, comprehensive, publicly available preclinical toxicology data, such as LD50 values, are limited. The primary toxicity of concern that led to its market withdrawal was the occurrence of severe, unpredictable anaphylactic reactions in a subset of patients.
Conclusion
This compound sodium salt was an effective analgesic with a mechanism of action typical of NSAIDs. Its clinical utility was ultimately negated by a significant safety concern related to hypersensitivity reactions. The formation of a reactive acyl glucuronide metabolite, capable of forming immunogenic drug-protein adducts, is the leading hypothesis for this idiosyncratic toxicity. The study of this compound serves as an important case study in drug development, highlighting the critical need to thoroughly investigate the reactivity of drug metabolites and their potential to cause immune-mediated adverse drug reactions. While the lack of complete quantitative data for this withdrawn compound presents challenges, the available information provides valuable insights for medicinal chemists and pharmacologists working on the design of safer carboxylic acid-containing drugs.
References
Zomepirac and Tolmetin: A Structural and Mechanistic Analysis
An In-depth Technical Guide
This guide provides a detailed examination of the chemical structures of Zomepirac and Tolmetin, two non-steroidal anti-inflammatory drugs (NSAIDs). It explores their structural relationship, mechanism of action, and key physicochemical and pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and Tolmetin are structurally related pyrrole-acetic acid derivatives that exhibit analgesic, anti-inflammatory, and antipyretic properties.[1][2] Both function as non-selective inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[3][4] this compound was developed by McNeil Pharmaceutical and approved by the FDA in 1980.[1] Despite its clinical effectiveness, it was withdrawn from the market in 1983 due to instances of severe anaphylaxis.[1][5] Tolmetin, also developed by McNeil, was approved in 1976 and is still used for the management of rheumatoid arthritis and osteoarthritis.[2][6]
Chemical Structure and Relationship
The core structural similarity between this compound and Tolmetin is the pyrrole-acetic acid scaffold.[1] The primary difference lies in the substituent on the benzoyl group and the methylation pattern of the pyrrole ring.
This compound: The chemical name for this compound is 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid.[4] Its structure features a pyrrole ring substituted at position 1 with a methyl group, at position 2 with an acetic acid moiety, at position 4 with a methyl group, and at position 5 with a 4-chlorobenzoyl group.
Tolmetin: Tolmetin's chemical name is 1-methyl-5-(4-methylbenzoyl)-pyrrole-2-acetic acid.[7] It shares the 1-methyl-pyrrole-2-acetic acid core with this compound. However, it has a 4-methylbenzoyl (p-toluoyl) group at position 5 and lacks the methyl group at position 4 of the pyrrole ring that is present in this compound.[2][7]
The key structural distinctions are:
-
Benzoyl Substituent: this compound has a chlorine atom at the para-position of the benzoyl ring, whereas Tolmetin has a methyl group.
-
Pyrrole Ring Substitution: this compound has a methyl group at position 4 of the pyrrole ring, which is absent in Tolmetin.
Below is a diagram illustrating the structural relationship between the two molecules.
Physicochemical and Pharmacokinetic Properties
The structural differences between this compound and Tolmetin influence their physicochemical and pharmacokinetic properties. A summary of these properties is presented in the tables below.
Table 1: Physicochemical Properties
| Property | This compound | Tolmetin | Reference(s) |
| Molecular Formula | C₁₅H₁₄ClNO₃ | C₁₅H₁₅NO₃ | [1],[7] |
| Molar Mass | 291.73 g·mol⁻¹ | 257.29 g·mol⁻¹ | [1],[8] |
| IUPAC Name | 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | [4],[7] |
Table 2: Pharmacokinetic Data
| Parameter | This compound | Tolmetin | Reference(s) |
| Absorption | Rapidly and completely absorbed | Rapidly and almost completely absorbed | [9],[2] |
| Peak Plasma Time | ~1-2 hours | ~30-60 minutes | [10],[11] |
| Protein Binding | Highly bound | 99% bound to plasma protein | [9],[12] |
| Metabolism | Primarily glucuronidation | Metabolized in the liver | [9],[12] |
| Elimination Half-life | ~4 hours | ~1-5 hours | [10],[12] |
| Route of Excretion | Primarily urinary | Primarily urinary | [9],[12] |
Mechanism of Action
Both this compound and Tolmetin exert their therapeutic effects by inhibiting prostaglandin synthesis.[1][3] They act as non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[14] By blocking this pathway, this compound and Tolmetin reduce the levels of these pro-inflammatory mediators.[3][6]
Synthesis Overview
This compound Synthesis
The synthesis of this compound can be achieved through a modification of the Hantzsch pyrrole synthesis.[1] The key steps are:
-
Reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine to form a pyrrole intermediate.
-
Saponification, monoesterification, and thermal decarboxylation of the intermediate.
-
Acylation of the resulting ester with N,N-dimethyl-p-chlorobenzamide.
-
Final saponification to yield this compound.
Tolmetin Synthesis
The synthesis of Tolmetin also involves the formation of the heterocyclic acetic acid framework.[3] A general approach includes:
-
Formation of an appropriate acetic acid derivative.
-
Cyclization to form the core pyrrole structure.
-
Purification of the final compound through methods like crystallization or chromatography.
Clinical Implications and this compound's Withdrawal
Both drugs were indicated for the management of mild to severe pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Clinical trials demonstrated this compound to be a potent analgesic, in some cases comparable to morphine for postoperative pain.[1][15]
However, this compound was withdrawn from the market in 1983 due to its association with serious anaphylactic reactions in a subset of the patient population.[1][5] The reactive acyl glucuronide metabolite of this compound is believed to bind irreversibly to plasma albumin, potentially triggering an immune response.[1] In contrast, glucuronidation is a minor metabolic pathway for Tolmetin, which may contribute to its different safety profile.[16]
Conclusion
This compound and Tolmetin are closely related NSAIDs sharing a common pyrrole-acetic acid core, which is responsible for their COX-inhibitory activity. The minor structural differences—a chloro versus a methyl substituent on the benzoyl group and an additional methyl group on the pyrrole ring of this compound—lead to distinct metabolic fates. These differences are thought to underlie the severe immunogenicity observed with this compound, leading to its market withdrawal, while Tolmetin remains a viable therapeutic option. This comparative analysis underscores the critical impact of subtle structural modifications on the safety and metabolic profile of pharmaceutical agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buy Tolmetin | 26171-23-3 [smolecule.com]
- 4. This compound | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [bionity.com]
- 6. Tolmetin - Wikipedia [en.wikipedia.org]
- 7. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Review of the pharmacokinetics and metabolism of this compound in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (zomax) | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Effects of Zomepirac on Platelet Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Inhibition of Platelet Aggregation
While specific quantitative data for Zomepirac is limited in the available literature, the following tables illustrate how data on the in vitro inhibition of platelet aggregation by NSAIDs are typically presented. These tables provide a framework for understanding the expected effects of a COX-inhibiting compound like this compound.
Table 1: Illustrative IC50 Values for Inhibition of Arachidonic Acid-Induced Platelet Aggregation
| Compound | IC50 (µM) | Platelet Source | Assay Method |
| This compound | Data not available | - | - |
| Aspirin | ~30 | Human | Light Transmission Aggregometry |
| Ibuprofen | ~10 | Human | Light Transmission Aggregometry |
| Indomethacin | ~1 | Human | Light Transmission Aggregometry |
Table 2: Illustrative Percentage Inhibition of Collagen-Induced Platelet Aggregation
| Compound (Concentration) | Percent Inhibition (%) | Platelet Source | Assay Method |
| This compound | Data not available | - | - |
| Aspirin (100 µM) | >90% | Human | Light Transmission Aggregometry |
| Ibuprofen (50 µM) | ~75% | Human | Light Transmission Aggregometry |
| Naproxen (100 µM) | ~80% | Human | Light Transmission Aggregometry |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the effect of compounds like this compound on platelet function.
Platelet Preparation
-
Blood Collection : Whole blood is drawn from healthy, consenting donors who have abstained from NSAIDs for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation : The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation : The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The supernatant is the platelet-poor plasma (PPP), which is used as a reference in aggregometry.
-
Platelet Count Adjustment : The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry (LTA)
-
Instrumentation : A dual-channel light transmission aggregometer is used.
-
Procedure :
-
Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar.
-
The cuvettes are warmed to 37°C.
-
PPP is used to set the 100% aggregation baseline, and PRP is used for the 0% baseline.
-
This compound or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5-10 minutes).
-
A platelet agonist (e.g., arachidonic acid, collagen, ADP, or epinephrine) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis : The maximum percentage of aggregation is determined and compared between the this compound-treated and control samples.
Serotonin Release Assay
-
Platelet Preparation : PRP is prepared as described above.
-
Radiolabeling : Platelets are incubated with [¹⁴C]5-hydroxytryptamine (serotonin) to allow for its uptake into dense granules.
-
Procedure :
-
Radiolabeled PRP is incubated with this compound or a vehicle control.
-
A platelet agonist is added to induce the release reaction.
-
The reaction is stopped, and the platelets are pelleted by centrifugation.
-
-
Measurement : The radioactivity in the supernatant is measured using a scintillation counter to quantify the amount of released serotonin.
Signaling Pathways and Visualizations
This compound's Mechanism of Action
This compound, like other NSAIDs, primarily targets the cyclooxygenase (COX) enzyme within platelets. By inhibiting COX-1, this compound prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for thromboxane A₂ (TXA₂). TXA₂ is a potent platelet agonist that, upon its release, amplifies the activation signals from other agonists and promotes platelet aggregation. The inhibition of COX by this compound is reversible, which accounts for the transient nature of its antiplatelet effects.[1]
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram illustrates the typical workflow for assessing the impact of a test compound like this compound on platelet aggregation in vitro.
Conclusion
In vitro evidence confirms that this compound is a reversible inhibitor of platelet function, acting through the cyclooxygenase pathway to reduce the production of thromboxane A₂. While the cessation of its clinical use has limited the availability of extensive quantitative data, the established methodologies for assessing platelet function provide a clear framework for understanding its antiplatelet effects. For drug development professionals, the case of this compound underscores the importance of characterizing the reversibility and duration of platelet inhibition for NSAIDs and other compounds with the potential to affect hemostasis.
References
Bioactivation of Zomepirac: A Technical Guide to the Formation and Reactivity of its Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse effects, serves as a critical case study in drug metabolism and reactive metabolite-induced toxicity. A major metabolic pathway for this compound is the formation of an acyl glucuronide (ZAG), a reactive electrophilic metabolite. This technical guide provides an in-depth overview of the bioactivation of this compound to its reactive acyl glucuronide, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways and workflows. The inherent reactivity of ZAG leads to covalent binding with endogenous macromolecules, such as proteins, which is implicated in the drug's toxicity, including renal injury. Understanding the mechanisms of ZAG formation and reactivity is paramount for drug development professionals in predicting and mitigating similar adverse reactions with other carboxylic acid-containing drug candidates.
Introduction
Drug metabolism is a double-edged sword; while it primarily serves to detoxify and eliminate xenobiotics, it can also lead to the formation of reactive metabolites that can cause cellular damage and toxicity.[1] Carboxylic acid-containing drugs are frequently metabolized through glucuronidation, a phase II conjugation reaction that typically increases water solubility and facilitates excretion.[1] However, the resulting acyl glucuronides can be chemically reactive electrophiles capable of covalently modifying proteins and other macromolecules.[2][3]
This compound is a prominent example of a drug whose toxicity is linked to the formation of a reactive acyl glucuronide metabolite. The accumulation of this compound acyl glucuronide (ZAG) in plasma has been associated with hypersensitivity reactions and renal toxicity, ultimately leading to its withdrawal from clinical use. This guide will explore the bioactivation pathway of this compound, the reactivity of its acyl glucuronide, and the experimental approaches used to characterize these processes.
Bioactivation Pathway of this compound
The primary bioactivation pathway of this compound involves its conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form the 1-O-β-acyl glucuronide of this compound (ZAG). This metabolite is not stable and can undergo intramolecular acyl migration to form positional isomers (iso-ZAG) and can also covalently bind to nucleophilic residues on proteins.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the reactivity of this compound acyl glucuronide.
Table 1: In Vitro Inhibition of Microtubule Assembly by this compound and its Metabolites
| Compound | Concentration for 50% Inhibition (IC50) | Reference |
| This compound Acyl Glucuronide (ZAG) | ~1 mM | [2][3] |
| iso-ZAG (rearrangement isomers) | ~1 mM | [2][3] |
| This compound (ZP) | > 4 mM (<50% inhibition at 4 mM) | [2][3] |
Table 2: In Vivo and In Vitro Covalent Binding and Toxicity of this compound
| Experiment | Parameter | Finding | Reference |
| In Vivo (Rats) | This compound Dosing | 50 mg/kg, twice daily for 3 days | [2][3] |
| In Vivo (Rats) | Detection of ZP-modified tubulin | Present in liver cytosol | [2][3] |
| In Vitro | Incubation with Microtubular Protein (MTP) | ZAG and iso-ZAG showed dose-dependent covalent modification | [2][3] |
| In Vitro | Incubation with Preformed Microtubules | 4 mM ZAG caused ~35% inhibition of reassembly | [2][3] |
| In Vitro | Modification of MTP | ~85% reduction in assembly ability | [2][3] |
| In Vivo (Mice) | This compound-induced kidney injury model | Increased blood urea nitrogen (BUN) and creatinine (CRE) | |
| In Vivo (Mice) | ZAG concentrations | Correlated with BUN and CRE values in the kidney |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound bioactivation.
Enzymatic Synthesis of this compound Acyl Glucuronide (ZAG)
This protocol describes the in vitro synthesis of ZAG using liver microsomes.
Materials:
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Liver microsomes (e.g., rat or human)
-
0.1 M Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile
-
Centrifuge
Procedure:
-
Prepare an incubation mixture containing this compound, liver microsomes, MgCl₂, and alamethicin in 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
The supernatant containing the synthesized ZAG can be used for further experiments or purified by techniques like HPLC.
HPLC Analysis of this compound and this compound Acyl Glucuronide
This method is for the simultaneous quantification of this compound and ZAG in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid (FA)
-
Internal standard (e.g., a structural analog of this compound)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Inject the supernatant onto the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 313 nm
-
Column Temperature: 40°C
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound and ZAG into the blank biological matrix.
-
Calculate the concentration in unknown samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.
-
In Vitro Incubation of ZAG with Proteins
This protocol details the incubation of ZAG with a target protein to assess covalent binding.
Materials:
-
Synthesized ZAG
-
Target protein (e.g., human serum albumin, purified tubulin)
-
0.1 M Phosphate buffer (pH 7.4)
-
Incubator at 37°C
-
Trichloroacetic acid (TCA) or cold acetone for protein precipitation
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate the target protein with varying concentrations of ZAG in phosphate buffer at 37°C for a specified time (e.g., 2 hours).
-
Precipitate the protein using TCA or cold acetone.
-
Wash the protein pellet multiple times with a suitable solvent (e.g., methanol/ether) to remove non-covalently bound ZAG.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Analyze the protein for covalent modification using SDS-PAGE followed by Western blotting with an anti-zomepirac antibody.
In Vitro Microtubule Assembly Assay
This assay measures the effect of ZAG on the polymerization of tubulin.
Materials:
-
Purified tubulin
-
GTP
-
Assembly buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Pre-incubate purified tubulin with ZAG, iso-ZAG, or this compound at various concentrations for 2 hours at room temperature.
-
Initiate microtubule assembly by adding GTP and warming the samples to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The increase in turbidity is proportional to the extent of microtubule polymerization.[3]
-
Calculate the percentage inhibition of assembly compared to a vehicle control.
Sandwich ELISA for this compound-Tubulin Adducts
This protocol is for the detection of this compound-modified tubulin in biological samples.
Materials:
-
Anti-tubulin antibody (capture antibody)
-
Anti-zomepirac antibody (detection antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
ELISA plates
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with the anti-tubulin capture antibody overnight at 4°C.
-
Wash the wells and block with blocking buffer for 1-2 hours at room temperature.
-
Add the biological sample (e.g., liver cytosol) and incubate for 2 hours at room temperature.
-
Wash the wells and add the anti-zomepirac detection antibody. Incubate for 2 hours at room temperature.
-
Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
Conclusion
The bioactivation of this compound to its reactive acyl glucuronide is a well-documented example of metabolism-induced toxicity. The inherent electrophilicity of ZAG leads to covalent modification of cellular proteins, a process that has been linked to the adverse effects observed with this drug. The experimental protocols and data presented in this guide provide a framework for investigating the formation and reactivity of acyl glucuronides. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the early identification and mitigation of potential liabilities associated with carboxylic acid-containing drug candidates, ultimately contributing to the development of safer medicines.
References
Zomepirac: A Technical Guide to its Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects, primarily analgesia, through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of this compound's role as a COX inhibitor, consolidating available data on its mechanism of action, and outlining relevant experimental protocols. Due to the limited availability of specific quantitative inhibitory data for this compound against COX-1 and COX-2 isoforms, this guide also presents a comparative context with other NSAIDs and details generalized experimental workflows for assessing COX inhibition.
Introduction to this compound and its Clinical Application
This compound, chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid, is a pyrrole acetic acid derivative structurally related to tolmetin. It was formerly marketed for the management of mild to severe pain.[1] Clinical studies demonstrated its analgesic efficacy to be comparable or superior to aspirin and codeine, and in some instances, similar to that of morphine in postoperative pain.[1] this compound functions as a prostaglandin synthetase inhibitor, thereby reducing the production of prostaglandins that mediate pain and inflammation.[1]
The Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis
The primary mechanism of action of NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[2] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]
The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects of NSAIDs. Conversely, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[2]
This compound's Mechanism of Action as a COX Inhibitor
Prostaglandin Synthesis Pathway and Site of this compound's Action
The following diagram illustrates the arachidonic acid cascade and the central role of COX enzymes, which are the target of this compound.
Quantitative Analysis of COX Inhibition
A critical aspect of characterizing a COX inhibitor is determining its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for each COX isoform. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to define the selectivity profile of an NSAID.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Classification |
| This compound | Data not available | Data not available | Data not available | Non-selective (presumed) |
| Ibuprofen | ~15 | ~35 | ~0.4 | Non-selective |
| Naproxen | ~8 | ~5 | ~1.6 | Non-selective |
| Diclofenac | ~0.7 | ~0.07 | ~10 | Moderately COX-2 selective |
| Celecoxib | ~15 | ~0.04 | ~375 | COX-2 selective |
| Aspirin | ~5 | ~200 | ~0.025 | COX-1 selective (at low doses) |
Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions. The classification of this compound is based on its known mechanism as a general prostaglandin synthetase inhibitor and its temporal relationship to the discovery of COX isoforms.
Experimental Protocols for Assessing COX Inhibition
The following section details a generalized experimental protocol for determining the in vitro inhibitory activity of a compound like this compound on COX-1 and COX-2.
In Vitro COX Inhibition Assay (General Protocol)
This protocol is based on the principles of colorimetric or fluorescent assays that measure the peroxidase activity of the COX enzymes.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of ovine or human recombinant COX-1 and COX-2.
Materials:
-
Recombinant ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the colorimetric/fluorometric probe to each well.
-
Inhibitor Incubation: Add the diluted test compound or vehicle control to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the wells.
-
Substrate Addition: After a brief pre-incubation period, add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings are taken over a specified period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing a potential COX inhibitor.
Conclusion
This compound is a potent analgesic that functions through the inhibition of prostaglandin synthesis by blocking the activity of cyclooxygenase enzymes. While it is classified as a non-selective COX inhibitor, a detailed quantitative comparison of its inhibitory profile against COX-1 and COX-2 is limited by the lack of publicly available IC50 data. The experimental protocols and workflows described in this guide provide a framework for the in vitro characterization of COX inhibitors like this compound. Further research to elucidate the precise inhibitory constants and binding interactions of this compound with COX-1 and COX-2 would be valuable for a more complete understanding of its pharmacological profile.
References
Zomepirac: An In-depth Technical Guide to its Early Clinical Trials and Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac sodium, a pyrrole-acetic acid derivative structurally related to tolmetin, emerged in the late 1970s and early 1980s as a potent, orally effective, non-narcotic analgesic.[1][2] Developed by McNeil Pharmaceutical, it was marketed under the brand name Zomax for the management of mild to severe pain.[2] Its non-steroidal anti-inflammatory drug (NSAID) properties, coupled with a demonstrated efficacy comparable to and in some cases exceeding that of existing analgesics, including opioids, positioned it as a significant advancement in pain management.[1][3] This technical guide provides a comprehensive overview of the early clinical trials that established the analgesic efficacy of this compound, detailing the experimental protocols and quantitative outcomes.
Mechanism of Action
This compound functions as a prostaglandin synthetase inhibitor.[2][4] By blocking the cyclooxygenase (COX) enzyme, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] This mechanism is the foundation of its analgesic, anti-inflammatory, and antipyretic effects.[1]
Early Clinical Trials: A Quantitative Overview
The analgesic efficacy of this compound was established through a series of rigorous clinical trials across various pain models. These studies consistently demonstrated its superiority to placebo and its favorable comparison to established analgesics.
Postoperative Pain
Postoperative pain served as a primary model for evaluating this compound's efficacy.
| Study Type | Patient Population | Treatments | Key Findings | Citation |
| Single-dose, double-blind, crossover | 159 cancer patients with postoperative pain | Oral this compound (100 mg), Intramuscular Morphine (8 mg and 16 mg) | 100 mg of oral this compound was found to be roughly equivalent in analgesic effect to 16 mg of intramuscular morphine. | [5] |
| Single-dose, double-blind | 196 hospitalized postsurgical patients | This compound (50 mg and 100 mg), Propoxyphene/Acetaminophen (100 mg/650 mg), Placebo | 100 mg this compound was significantly more effective than the propoxyphene combination. Remedication rates: Placebo (77%), Propoxyphene/Acetaminophen (48%), this compound 50 mg (43%), this compound 100 mg (29%). | [6] |
| Single-dose, double-blind | 199 outpatients after oral surgery | This compound (100 mg), Diflunisal (500 mg and 1000 mg), Aspirin (650 mg), Placebo | This compound was significantly superior to aspirin and placebo. The duration of analgesia for this compound was approximately 9 hours, compared to 3 hours for aspirin. | [7] |
Cancer Pain
The management of chronic pain in cancer patients was another area where this compound showed promise.
| Study Type | Patient Population | Treatments | Key Findings | Citation |
| Single-dose, double-blind, crossover | 40 patients with chronic pain from advanced cancer | This compound sodium (100 mg), Oxycodone with APC (Percodan), Placebo | 100 mg of this compound provided analgesia equal to oxycodone with APC. The analgesic effect was apparent within 1 hour, peaked between 3 and 4 hours, and lasted for at least 6 hours. | [8] |
General Pain Conditions
Large-scale studies were also conducted to assess this compound's effectiveness in a broader range of painful conditions.
| Study Type | Patient Population | Treatments | Key Findings | Citation |
| Open, multi-center | 15,484 patients with various moderate to severe painful conditions | This compound (300 mg to 600 mg daily for 7 days) | Pain severity on a 4-point rating scale was reduced from an initial score of 2.4 to 1.3. 71.7% of patients and doctors reported improvement. The percentage of patients reporting "bad" or "very bad" sleep decreased from 46.2% to 15.1%. | [9] |
Experimental Protocols
The clinical development of this compound utilized several established and rigorous experimental designs to evaluate its analgesic properties.
Double-Blind, Crossover Design
A common methodology in this compound trials was the double-blind, crossover design. This approach minimized bias and allowed for within-subject comparisons of different treatments.
In a typical crossover study, patients were randomly assigned to a sequence of treatments. For instance, in the study comparing this compound to intramuscular morphine, patients would receive either this compound or morphine during the initial treatment period.[5] Following a washout period to eliminate the effects of the first drug, they would then "cross over" to the other treatment. Pain intensity and relief were assessed at regular intervals using standardized scales.
Multi-Center Open-Label Studies
To gather data on a larger and more diverse patient population, open-label, multi-center studies were conducted.[9] While lacking a concurrent control group, these trials provided valuable information on the real-world effectiveness and tolerability of this compound across a spectrum of painful conditions. The primary endpoints in such studies often included global assessments of efficacy by both the patient and the physician, as well as changes in pain severity scores.[9]
Efficacy and Comparative Potency
Across numerous studies, this compound demonstrated a consistent and robust analgesic effect.
-
Oral vs. Intramuscular Opioids : A significant finding from early clinical trials was the comparable efficacy of oral this compound to intramuscular morphine for postoperative pain.[1][5] This was a notable discovery, as it presented a non-narcotic, oral alternative to parenteral opioids for severe pain.
-
Comparison with Oral Opioid Combinations : In studies of cancer pain and postsurgical pain, 100 mg of this compound was shown to be as effective as, or superior to, combinations of opioids and non-opioids, such as oxycodone with APC and propoxyphene with acetaminophen.[6][8]
-
Superiority to Aspirin : In the context of oral surgery pain, this compound was found to be more effective than 650 mg of aspirin.[3][7]
Withdrawal from the Market
Despite its demonstrated analgesic efficacy, this compound was withdrawn from the market in March 1983.[2] This was due to its association with a risk of serious anaphylactic reactions in a small, yet unpredictable, subset of the patient population.[2]
Conclusion
The early clinical trials of this compound unequivocally established it as a potent non-narcotic analgesic with a broad spectrum of activity. The rigorous methodologies employed in these studies provided a clear quantitative assessment of its efficacy, demonstrating its favorable position relative to existing analgesics, including opioids. While its clinical use was ultimately curtailed due to safety concerns, the data from these foundational studies remain a valuable resource for researchers and professionals in the field of analgesic drug development, offering insights into trial design, efficacy endpoints, and the potential for potent non-opioid analgesics.
References
- 1. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relative analgesic potency of oral this compound and intramuscular morphine in cancer patients with postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Postsurgical Pain: this compound Sodium, Propoxyphene/‐Acetaminophen Combination, and Placebo [scienceon.kisti.re.kr]
- 7. A 12-Hour Evaluation of the Analgesic Efficacy of Diflunisal, this compound Sodium, Aspirin, and Placebo in Postoperative Oral Surgery Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic efficacy of this compound sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-centre study of this compound in painful conditions: an analysis of clinical data for 15,484 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Zomepirac: A Tool Compound for Investigating Drug Hypersensitivity
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) structurally related to tolmetin, was withdrawn from the market due to a high incidence of hypersensitivity reactions, including anaphylaxis. This characteristic makes this compound a valuable tool compound for researchers and drug development professionals studying the mechanisms of drug-induced hypersensitivity. These application notes provide a comprehensive overview of this compound's utility in this context, including detailed protocols for key in vitro experiments and data interpretation guidelines.
The primary mechanism believed to underlie this compound hypersensitivity involves the metabolic formation of a reactive acyl glucuronide metabolite. This metabolite can covalently bind to endogenous proteins, forming neoantigens that can trigger an immune response. Understanding this process is crucial for predicting and mitigating the risk of hypersensitivity for new drug candidates.
Key Applications of this compound as a Tool Compound
-
Investigating the Role of Reactive Metabolites: this compound serves as a model compound to study how reactive metabolites, specifically acyl glucuronides, contribute to the formation of drug-protein adducts and subsequent immune activation.
-
Validating In Vitro Hypersensitivity Assays: The known hypersensitivity profile of this compound makes it an excellent positive control for validating and standardizing in vitro assays designed to predict the allergenic potential of new chemical entities. These assays include the Basophil Activation Test (BAT), Lymphocyte Transformation Test (LTT), and mast cell degranulation assays.
-
Elucidating Immunological Signaling Pathways: By stimulating immune cells with this compound or its protein adducts, researchers can dissect the downstream signaling cascades involved in both immediate and delayed hypersensitivity reactions. This includes studying mast cell and basophil degranulation pathways, as well as T-cell activation and cytokine release.
Data Presentation: In Vitro Hypersensitivity Assays with NSAIDs
The following tables summarize representative quantitative data from in vitro hypersensitivity assays performed with various NSAIDs. While specific data for this compound is limited in publicly available literature, these values provide a benchmark for expected results when using this compound as a positive control.
Table 1: Basophil Activation Test (BAT) with NSAIDs
| NSAID | Concentration Range | % CD63+ Basophils (Mean ± SD) | Stimulation Index (SI) | Sensitivity (%) | Specificity (%) |
| Aspirin | 1.6 - 5.2 mM | 15.4 ± 8.2 | 3.1 ± 1.5 | 43.3 | 100 |
| Diclofenac | 0.34 - 1.1 mM | 18.9 ± 10.1 | 3.8 ± 1.9 | 43.3 | 93.3 |
| Ibuprofen | 0.48 - 1.5 mM | 12.1 ± 6.5 | 2.5 ± 1.1 | Not Reported | Not Reported |
| This compound (Expected) | 0.1 - 1.0 mM | > 15 | > 3 | High | High |
Data compiled from various studies on NSAID hypersensitivity. This compound is expected to show a strong positive response.
Table 2: Lymphocyte Transformation Test (LTT) with NSAIDs
| NSAID | Concentration Range | Stimulation Index (SI) (Mean ± SD) | Sensitivity (%) | Specificity (%) |
| Aspirin | 10 - 100 µg/mL | 4.5 ± 2.1 | ~60 | ~85 |
| Diclofenac | 10 - 100 µg/mL | 5.2 ± 2.8 | ~65 | ~88 |
| Ibuprofen | 10 - 100 µg/mL | 3.9 ± 1.7 | ~55 | ~82 |
| This compound (Expected) | 1 - 50 µg/mL | > 5 | High | High |
Data represents typical findings in patients with a clinical history of NSAID hypersensitivity. A Stimulation Index (SI) ≥ 2 is generally considered positive.
Table 3: Mast Cell Degranulation (β-Hexosaminidase Release) Assay with NSAIDs
| Compound | Concentration | % β-Hexosaminidase Release (Mean ± SD) |
| Control (Buffer) | - | 2.5 ± 0.8 |
| Compound 48/80 (Positive Control) | 10 µg/mL | 65.2 ± 7.3 |
| This compound-Protein Adduct (Expected) | 1 - 100 µg/mL | 20 - 50 |
| This compound alone (Expected) | 1 - 100 µg/mL | < 10 |
This table illustrates the expected outcome where the this compound-protein adduct, but not the drug alone, induces significant mast cell degranulation.
Experimental Protocols
Protocol 1: this compound-Protein Adduct Formation
Objective: To generate this compound-protein adducts for use in in vitro hypersensitivity assays.
Materials:
-
This compound sodium salt
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UDP-glucuronyltransferase (UGT) enzyme preparation (e.g., human liver microsomes)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Dialysis tubing (10 kDa MWCO)
-
Mass spectrometer for verification
Procedure:
-
Dissolve this compound and HSA in PBS.
-
Add the UGT enzyme preparation to the solution.
-
Initiate the glucuronidation reaction by adding UDPGA.
-
Incubate the reaction mixture at 37°C for 2-4 hours to allow the formation of this compound acyl glucuronide and subsequent adduction to HSA.
-
Stop the reaction by cooling on ice.
-
Remove unreacted this compound and metabolites by extensive dialysis against PBS at 4°C.
-
Confirm the formation of this compound-HSA adducts using mass spectrometry to detect the mass shift corresponding to the covalent binding of this compound.
Protocol 2: Basophil Activation Test (BAT)
Objective: To assess the ability of this compound and its protein adducts to activate basophils from sensitized individuals.
Materials:
-
Heparinized whole blood from a healthy donor (or a patient with known NSAID sensitivity)
-
This compound solution
-
This compound-HSA adduct solution
-
Anti-FcεRI antibody (positive control)
-
Buffer (negative control)
-
Staining antibodies: anti-CD63-FITC, anti-CCR3-PE, anti-CD203c-PE
-
Lysing solution
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add 20 µL of this compound, this compound-HSA adduct, positive control, or negative control to the respective tubes.
-
Incubate for 15-30 minutes at 37°C.
-
Add the staining antibody cocktail and incubate for 20 minutes in the dark at room temperature.
-
Add lysing solution and incubate for 10 minutes to lyse red blood cells.
-
Wash the cells with PBS and resuspend in sheath fluid.
-
Acquire data on a flow cytometer, gating on the basophil population (CCR3+).
-
Analyze the percentage of activated basophils (CD63+ or CD203c high).
Protocol 3: Lymphocyte Transformation Test (LTT)
Objective: To measure the proliferative response of T-lymphocytes to this compound and its protein adducts.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood by density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% autologous serum, L-glutamine, and antibiotics
-
This compound solution
-
This compound-HSA adduct solution
-
Phytohemagglutinin (PHA) (positive control)
-
Culture medium (negative control)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT)
-
96-well cell culture plates
-
Liquid scintillation counter or microplate reader
Procedure:
-
Plate 2 x 10⁵ PBMCs per well in a 96-well plate.
-
Add this compound, this compound-HSA adduct, PHA, or medium alone to the wells in triplicate.
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) = (mean cpm of stimulated cultures) / (mean cpm of unstimulated cultures).
Protocol 4: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
Objective: To quantify mast cell degranulation in response to this compound-protein adducts.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
This compound-HSA adduct solution
-
Compound 48/80 (positive control)
-
Tyrode's buffer (negative control)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., glycine buffer, pH 10.7)
-
Triton X-100 for cell lysis (total release)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed mast cells in a 96-well plate and culture overnight.
-
Wash the cells with Tyrode's buffer.
-
Add this compound-HSA adduct, compound 48/80, or buffer to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase.
-
Transfer supernatants and cell lysates to a new plate containing the pNAG substrate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release = (absorbance of supernatant / absorbance of total lysate) x 100.
Visualization of Key Pathways and Workflows
Signaling Pathways
Caption: this compound Hypersensitivity Pathway.
Caption: NSAID-induced shift in arachidonic acid metabolism.
Experimental Workflows
Caption: Basophil Activation Test (BAT) Workflow.
Application Notes and Protocols for Experimental Models of Zomepirac-Induced Anaphylaxis in Animals
Disclaimer: Zomepirac sodium was withdrawn from the market in March 1983 due to reports of severe anaphylactic reactions in humans.[1] Consequently, published research on specific animal models for this compound-induced anaphylaxis is scarce. The following protocols are generalized, hypothetical models based on established methods for studying drug-induced and hapten-induced anaphylaxis in animals. These protocols are intended for research purposes and would require significant optimization and validation for the specific investigation of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that can act as a hapten.[1][2][3][4] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In susceptible individuals, this compound can conjugate with endogenous proteins to form immunogenic complexes, leading to the production of specific IgE antibodies. Subsequent exposure to the drug can then trigger a type I hypersensitivity reaction, resulting in anaphylaxis.
Animal models are essential for investigating the mechanisms of drug-induced anaphylaxis and for the preclinical safety assessment of new chemical entities.[2] The most commonly used species for these studies are guinea pigs and mice, due to their well-characterized immune systems and susceptibility to anaphylactic reactions.[2][5][6]
This document provides detailed protocols for three experimental models of this compound-induced anaphylaxis:
-
Active Systemic Anaphylaxis (ASA) in Guinea Pigs: A model where animals are actively sensitized to the drug, leading to a systemic anaphylactic response upon challenge.
-
Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs: A localized model to demonstrate the presence of drug-specific IgE antibodies in the serum of sensitized animals.
-
Passive Systemic Anaphylaxis (PSA) in Mice: A model where naive animals are passively sensitized with IgE antibodies prior to a systemic challenge with the drug.[5][7][8]
Active Systemic Anaphylaxis (ASA) in Guinea Pigs
This model is suitable for studying the entire process of sensitization and elicitation of a systemic anaphylactic response to this compound.
Experimental Protocol
1.1. Animals:
-
Species: Guinea Pig (e.g., Hartley strain)
-
Sex: Male or female
-
Weight: 300-400 g
1.2. Materials:
-
This compound Sodium
-
Bovine Serum Albumin (BSA) or Guinea Pig Serum Albumin (GPSA) as a carrier protein.
-
Freund's Complete Adjuvant (FCA)
-
Sterile 0.9% saline
-
Syringes and needles (various gauges)
-
Animal handling and restraint equipment
-
Rectal thermometer
-
Stethoscope
1.3. Preparation of this compound-Protein Conjugate (Sensitizing Agent):
-
This step is crucial as this compound itself is a hapten and requires conjugation to a carrier protein to become immunogenic.
-
Dissolve this compound sodium and BSA (or GPSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Use a cross-linking agent (e.g., glutaraldehyde or carbodiimide) to covalently link this compound to the carrier protein. The molar ratio of this compound to protein should be optimized.
-
Purify the conjugate by dialysis to remove unreacted this compound and cross-linker.
-
Lyophilize the purified conjugate for storage.
1.4. Sensitization Protocol:
-
On Day 0, emulsify the this compound-protein conjugate in FCA at a 1:1 ratio.
-
Inject each guinea pig with 0.5 mL of the emulsion via the intramuscular (IM) or subcutaneous (SC) route, distributed over multiple sites (e.g., inguinal and axillary regions). The dose of the conjugate needs to be determined empirically, but a starting point could be 1 mg of conjugate per animal.
-
A control group should be sensitized with the carrier protein-FCA emulsion alone.
1.5. Challenge Protocol:
-
On Day 21, challenge the sensitized guinea pigs with an intravenous (IV) injection of this compound sodium dissolved in sterile saline via a suitable vein (e.g., ear vein or saphenous vein).
-
The challenge dose should be determined in a pilot study, starting with a low dose (e.g., 0.1 mg/kg) and escalating.
-
A separate group of sensitized animals should be challenged with the carrier protein alone to confirm specificity.
1.6. Observation and Scoring:
-
Immediately after the challenge, continuously observe the animals for at least 60 minutes for signs of anaphylaxis.
-
Record the onset and severity of symptoms using a standardized scoring system (see Table 2).
-
Monitor rectal temperature at 15-minute intervals.[8]
-
Record mortality within 24 hours.
Experimental Workflow
References
- 1. Research on the Methods of Active Systemic Anaphylaxis on Guinea Pig in Drug Safety Evaluation | Semantic Scholar [semanticscholar.org]
- 2. animal-models-of-ige-anaphylaxis - Ask this paper | Bohrium [bohrium.com]
- 3. Passive cutaneous anaphylaxis (PCA) with the sera of guinea pigs sensibilisated by insulin [remedy.med.bg.ac.rs]
- 4. Anaphylaxis - Wikipedia [en.wikipedia.org]
- 5. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Zomepirac in Biological Samples
This document provides detailed application notes and protocols for the quantitative analysis of Zomepirac in biological samples, primarily plasma, serum, and urine, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Methods
Reversed-phase HPLC with UV detection is a robust and widely used technique for the quantification of this compound in biological matrices. Below are two common methods based on different sample preparation techniques: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation for Plasma and Urine Samples
This method is rapid and suitable for high-throughput analysis. It involves the precipitation of proteins from the biological matrix using an organic solvent, followed by the analysis of the supernatant.
Experimental Protocol:
-
Sample Preparation:
-
To 1.0 mL of plasma or urine sample in a centrifuge tube, add a suitable internal standard (e.g., Tolmetin).
-
Add 2.0 mL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
-
-
HPLC Conditions:
-
Column: µ-Bondapak C18 column or equivalent (e.g., 10 µm particle size, 300 x 3.9 mm).
-
Mobile Phase: A mixture of 5 mmol/L potassium phosphate buffer (pH 7.8) and acetonitrile (50:50, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 50 µL.
-
Detection: UV at 313 nm or 330 nm.[2]
-
Run Time: Approximately 10 minutes.
-
Quantitative Data Summary (HPLC-UV - Protein Precipitation):
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [2] |
| Retention Time (this compound) | ~3.8 min | [2] |
| Retention Time (Tolmetin - IS) | ~2.7 min | [2] |
| Limit of Detection (LOD) | 0.05 µg/mL | [2] |
| Within-day Precision (CV) | 1.4 - 6.7% | [2] |
| Between-day Precision (CV) | 1.4 - 7.5% | [2] |
| Recovery | >70% |
Method 2: Liquid-Liquid Extraction for Plasma and Serum Samples
Liquid-liquid extraction (LLE) offers a cleaner sample extract compared to protein precipitation, which can result in improved chromatographic performance and reduced matrix effects.
Experimental Protocol:
-
Sample Preparation:
-
To 1.0 mL of plasma or serum in a glass tube, add an internal standard (e.g., Tolmetin).
-
Acidify the sample by adding 100 µL of 1M phosphoric acid.
-
Add 5.0 mL of diethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 313 nm.
-
Run Time: Approximately 10 minutes.
-
Quantitative Data Summary (HPLC-UV - Liquid-Liquid Extraction):
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20.0 µg/mL | |
| Retention Time (this compound) | 3.8 min | [2] |
| Retention Time (Tolmetin - IS) | 2.7 min | [2] |
| Limit of Detection (LOD) | 0.05 mg/L | [2] |
| Recovery | 77.6% (Serum), 80.4% (Plasma) | [2] |
| Within-day Precision (CV) | 1.4 to 6.7% | [2] |
| Between-day Precision (CV) | 1.4 to 7.5% | [2] |
Proposed UPLC-MS/MS Method for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage or analysis of complex matrices, a UPLC-MS/MS method is recommended. The following is a proposed method for the quantification of this compound and its major metabolite, this compound glucuronide.
Experimental Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 0.5 mL of plasma or urine, add 0.5 mL of 2% formic acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and its glucuronide with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm particle size, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 292.1 | 141.0 | 20 |
| This compound Glucuronide | 468.1 | 292.1 | 15 |
| Internal Standard (e.g., Tolmetin) | 258.1 | 117.1 | 25 |
Quantitative Data Summary (Proposed UPLC-MS/MS):
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV) | < 15% |
| Recovery | > 80% |
Experimental Workflow Diagrams
Caption: Workflow for this compound quantification by HPLC-UV using protein precipitation.
Caption: Workflow for this compound quantification by HPLC-UV using liquid-liquid extraction.
Caption: Proposed workflow for this compound quantification by UPLC-MS/MS using solid-phase extraction.
References
Application Note: A High-Throughput In Vitro Assay for Screening Zomepirac Analogs Against Cyclooxygenase Enzymes
Introduction
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrroleacetic acid class, which was previously marketed for the management of mild to severe pain.[1][2] Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis.[2][3] The primary molecular targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins.[3][4][5] While effective, this compound was withdrawn from the market due to instances of severe anaphylactic reactions.[1][6]
The development of novel this compound analogs aims to retain the potent analgesic properties while minimizing adverse effects. A critical step in this process is the establishment of a robust in vitro screening assay to determine the potency and selectivity of new chemical entities. This application note details a protocol for a fluorescent, cell-free enzyme inhibition assay to quantify the inhibitory activity of this compound analogs against recombinant human COX-1 and COX-2. This assay provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) and the COX-2 selectivity index for each compound, which are crucial parameters for lead candidate selection.
Principle of the Assay
This assay quantifies the prostaglandin H2 (PGH2) produced by the COX-1 and COX-2 enzymes. In the presence of a fluorescent probe, the PGH2 is detected, resulting in a measurable fluorescent signal. When an inhibitory compound like this compound or its analogs is introduced, the activity of the COX enzyme is reduced, leading to a decrease in PGH2 production and a corresponding decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of compound concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. This compound [bionity.com]
Application Notes and Protocols for Zomepirac Solution Preparation and Stability in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Zomepirac sodium solutions intended for in vivo research. The information compiled herein is designed to ensure consistent and reliable solution preparation for animal studies.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of prostaglandin biosynthesis. Its analgesic and anti-inflammatory properties are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade. Accurate and stable solution preparation is critical for obtaining reproducible results in preclinical in vivo studies.
This compound Sodium Solubility and Stock Solution Preparation
This compound is typically used in its sodium salt form for enhanced solubility in aqueous solutions. The following table summarizes the solubility of this compound sodium in various common laboratory solvents.
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL (318.77 mM) | Sonication may be required to fully dissolve. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (318.77 mM) | Sonication is recommended for complete dissolution. |
| Phosphate-Buffered Saline (PBS) | 8.33 mg/mL (26.55 mM) | Ultrasonic assistance is needed for dissolution. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Sodium Stock Solution in Water
This protocol describes the preparation of a 10 mg/mL stock solution of this compound sodium in sterile water.
Materials:
-
This compound sodium powder
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile storage vials
Procedure:
-
Weigh the desired amount of this compound sodium powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of this compound sodium for each 1 mL of sterile water.
-
Transfer the weighed powder into a sterile conical tube.
-
Add the calculated volume of sterile water to the conical tube.
-
Cap the tube tightly and vortex the solution for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Once the this compound sodium is completely dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile container to ensure sterility.
-
Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.
Stability of this compound Sodium Stock Solutions
Proper storage of stock solutions is crucial to maintain their potency and stability. The following table provides recommended storage conditions and stability data for this compound sodium stock solutions.
Table 2: Stability of this compound Sodium Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Protect from light. |
| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to minimize the impact of repeated freeze-thaw cycles on the stability of the compound.
Preparation of this compound Sodium Working Solutions for In Vivo Administration
For in vivo studies, this compound sodium is often administered in a co-solvent formulation to ensure solubility and bioavailability. The following protocol is a common formulation for animal studies.
Experimental Protocol: Preparation of a this compound Sodium Working Solution (e.g., 2 mg/mL)
This protocol describes the preparation of a 2 mg/mL this compound sodium working solution in a vehicle containing DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound sodium powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a concentrated stock in DMSO: Dissolve this compound sodium in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
-
Formulation (Final concentrations: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): a. In a sterile tube, add 100 µL of the 20 mg/mL this compound sodium stock in DMSO. b. Add 400 µL of PEG300 and mix thoroughly by pipetting or gentle vortexing. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of this compound sodium in this working solution will be 2 mg/mL.
-
Visually inspect the solution for any precipitation or phase separation. If observed, gentle warming and/or sonication may be used to redissolve the compound.
Stability of this compound Sodium Working Solutions
Important Note: There is limited published, quantitative data on the stability of diluted this compound sodium working solutions for in vivo use. Therefore, it is strongly recommended to prepare working solutions fresh on the day of use .
Based on general best practices for NSAID solutions and the stability of the structurally similar drug, ketorolac, the following recommendations are provided:
-
Preparation: Always prepare fresh working solutions immediately before administration to ensure potency and minimize degradation.
-
Storage: If a working solution must be prepared in advance, it should be stored at 4°C and protected from light. However, use within 24 hours is advised.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. If any are observed, the solution should be discarded.
This compound's Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound sodium solutions for in vivo experiments.
Caption: Workflow for this compound sodium solution preparation.
Zomepirac-Induced Mast Cell Activation: A Case Study for Researchers in Drug Development and Immunology
Application Notes and Protocols
Introduction
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) of the pyrroleacetic acid class, was introduced for the management of mild to severe pain in the early 1980s. Despite its analgesic efficacy, it was withdrawn from the market due to a significant incidence of severe anaphylactoid reactions. These adverse events, mediated by mast cell activation, make this compound a compelling case study for researchers, scientists, and drug development professionals. Understanding the mechanisms by which this compound triggers mast cell degranulation can provide valuable insights into drug-induced hypersensitivity and the fundamental processes of mast cell biology. This document provides an overview of mast cell activation in the context of this compound, along with hypothetical protocols for investigating the effects of such compounds.
Mast Cell Activation: An Overview
Mast cells are critical effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. They are key players in allergic reactions and anaphylaxis. Mast cell activation is a complex process initiated by various stimuli, including IgE-receptor cross-linking, complement components, neuropeptides, and certain drugs. Upon activation, mast cells release a plethora of pre-stored and newly synthesized inflammatory mediators.
Key Mediators of Mast Cell Activation:
| Mediator Class | Specific Mediators | Primary Biological Effects |
| Pre-stored (Granule-associated) | Histamine, Serotonin | Increased vascular permeability, smooth muscle contraction, pruritus |
| Proteases (Tryptase, Chymase) | Tissue remodeling, activation of other cells | |
| Heparin | Anticoagulation, regulation of protease activity | |
| Newly Synthesized (Lipid-derived) | Prostaglandins (e.g., PGD2) | Vasodilation, bronchoconstriction, pain sensitization |
| Leukotrienes (e.g., LTC4, LTD4) | Potent bronchoconstrictors, increased vascular permeability | |
| Cytokines and Chemokines | TNF-α, IL-4, IL-5, IL-6, IL-13 | Pro-inflammatory responses, recruitment of other immune cells |
This compound and Mast Cell Activation: The Anaphylactoid Reaction
The anaphylactic reactions observed with this compound are a stark example of drug-induced, IgE-independent mast cell activation. While the precise molecular initiating event is not fully elucidated, it is hypothesized that this compound or its metabolites may directly interact with mast cell surface receptors or intracellular signaling molecules, leading to degranulation. As an NSAID, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] This action, however, does not fully explain the anaphylactoid potential, suggesting alternative or additional pathways are involved.
Putative Signaling Pathways in this compound-Induced Mast Cell Activation
The following diagram illustrates a potential, hypothetical signaling pathway for this compound-induced mast cell activation, integrating its known properties as a COX inhibitor with the observed anaphylactoid response.
Experimental Protocols for Investigating Drug-Induced Mast Cell Activation
The following are generalized, hypothetical protocols that could be adapted to study the effects of a compound like this compound on mast cell activation.
Protocol 1: In Vitro Mast Cell Degranulation Assay (Histamine Release)
Objective: To quantify the direct effect of a test compound on the release of histamine from a mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Culture medium (e.g., MEM with 20% FBS)
-
Tyrode's buffer
-
Test compound (e.g., this compound)
-
Positive control (e.g., Compound 48/80 or ionomycin)
-
Negative control (vehicle)
-
Histamine ELISA kit
-
96-well plates
-
Cell lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Cell Culture: Culture mast cells to a density of 1-2 x 10^6 cells/mL.
-
Sensitization (for IgE-mediated studies): For IgE-dependent activation studies, incubate cells with anti-DNP IgE overnight.
-
Washing: Wash cells twice with Tyrode's buffer to remove media and non-bound IgE.
-
Plating: Resuspend cells in Tyrode's buffer and plate at 1 x 10^5 cells/well in a 96-well plate.
-
Treatment: Add various concentrations of the test compound, positive control, and negative control to the wells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant for histamine measurement.
-
Total Histamine: Lyse the remaining cells with lysis buffer to determine the total histamine content.
-
Quantification: Measure histamine concentration in the supernatants and cell lysates using a histamine ELISA kit.
-
Calculation: Express histamine release as a percentage of total histamine: (% Release) = (Histamine in supernatant) / (Total Histamine) x 100.
Protocol 2: Prostaglandin D2 (PGD2) Release Assay
Objective: To measure the effect of a test compound on the synthesis and release of PGD2 from activated mast cells.
Materials:
-
Mast cells
-
Tyrode's buffer
-
Test compound (e.g., this compound)
-
Mast cell activator (e.g., Compound 48/80 or anti-IgE)
-
PGD2 ELISA or LC-MS/MS system
-
96-well plates
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Incubation: Incubate for 1-2 hours at 37°C (PGD2 synthesis is slower than histamine release).
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Quantification: Measure PGD2 concentration in the supernatant using a PGD2 ELISA kit or by LC-MS/MS.
Hypothetical Data Presentation
The following tables represent how data from such experiments could be presented.
Table 1: Effect of this compound on Histamine Release from Mast Cells (Hypothetical Data)
| Compound | Concentration (µM) | % Histamine Release (Mean ± SD) |
| Vehicle Control | - | 2.1 ± 0.5 |
| This compound | 1 | 5.3 ± 1.2 |
| 10 | 15.8 ± 2.5 | |
| 100 | 45.2 ± 4.1 | |
| Compound 48/80 | 10 µg/mL | 85.6 ± 6.3 |
Table 2: Effect of this compound on PGD2 Release from Activated Mast Cells (Hypothetical Data)
| Treatment | PGD2 Concentration (pg/mL) (Mean ± SD) |
| Unstimulated | 50 ± 12 |
| Activator (e.g., Compound 48/80) | 850 ± 75 |
| Activator + this compound (1 µM) | 425 ± 50 |
| Activator + this compound (10 µM) | 150 ± 30 |
Workflow for Investigating Drug-Induced Mast Cell Activation
The following diagram outlines a logical workflow for researchers investigating the potential of a drug candidate to induce mast cell activation.
Conclusion
While this compound itself is not used as a tool in mast cell research, its history serves as a critical reminder of the importance of evaluating drug candidates for their potential to induce mast cell activation. The hypothetical protocols and workflows presented here provide a framework for such investigations. A thorough understanding of the interactions between novel chemical entities and mast cells is essential for the development of safer and more effective therapeutics. Further research into the specific mechanisms of this compound-induced anaphylaxis could yet yield valuable insights into the off-target effects of drugs and the intricacies of mast cell signaling.
References
Zomepirac Administration in Rodent Models of Pain and Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrroleacetic acid class. It exerts its analgesic and anti-inflammatory effects through the inhibition of prostaglandin synthesis.[1] Prostaglandins are key mediators of pain and inflammation, and their production is catalyzed by cyclooxygenase (COX) enzymes.[1] this compound acts as a potent inhibitor of these enzymes, thereby reducing the inflammatory response and alleviating pain.[1] Although withdrawn from the human market due to rare but serious anaphylactic reactions, this compound remains a valuable tool in preclinical research for studying the mechanisms of pain and inflammation and for the evaluation of new analgesic and anti-inflammatory agents.
These application notes provide detailed protocols for the administration of this compound in common rodent models of pain and inflammation, along with tables of quantitative data for reference.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever. By blocking this critical step, this compound effectively reduces the production of these pro-inflammatory and algesic mediators.
This compound inhibits COX-1 and COX-2 enzymes.
Data Presentation
The following tables summarize the available quantitative data for this compound in rodent models.
Table 1: Pharmacokinetics of this compound in Rodents
| Species | Route of Administration | Dose Range (mg/kg) | Terminal Half-Life (hours) |
| Mouse | Oral (p.o.) | 2.5 - 7.5 | 5.3 - 6.6 |
| Rat | Oral (p.o.) | 0.5 - 10 | 2.8 - 6.5 |
Table 2: Analgesic Efficacy of this compound in Rodent Models
| Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing | Rat | Intraperitoneal (i.p.) | 0.00041 |
| Acetic Acid-Induced Writhing | Rat | Intravenous (i.v.) | 0.0335 |
| Hot Plate Test | Mouse | Oral (p.o.) | Data not found |
| Tail-Flick Test | Rat | Oral (p.o.) | Data not found |
Table 3: Anti-Inflammatory Efficacy of this compound in Rodent Models
| Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | Data not found |
Table 4: In Vitro Cyclooxygenase (COX) Inhibition by this compound
| Enzyme | IC₅₀ |
| COX-1 | Data not found |
| COX-2 | Data not found |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound sodium
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for administration
-
Observation chambers
Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment. House animals in a temperature- and light-controlled room with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound sodium in the chosen vehicle to the desired concentrations.
-
Animal Groups: Divide mice into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., aspirin), and this compound-treated groups at various doses.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Workflow for the acetic acid-induced writhing test.
Carrageenan-Induced Paw Edema Test (Rat)
This model is used to evaluate the anti-inflammatory activity of compounds by measuring the reduction in paw swelling induced by carrageenan.
Materials:
-
This compound sodium
-
Vehicle (e.g., 0.9% saline)
-
1% Carrageenan solution in saline
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Syringes and needles
Protocol:
-
Animal Acclimation: Acclimate rats as described for the writhing test.
-
Drug Preparation: Prepare this compound solutions in the appropriate vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated as: % Inhibition = [(Mean increase in paw volume in control - Mean increase in paw volume in treated) / Mean increase in paw volume in control] x 100
Workflow for the carrageenan-induced paw edema test.
Hot Plate Test (Mouse)
This method assesses central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
This compound sodium
-
Vehicle
-
Hot plate apparatus
-
Male mice (20-25 g)
-
Syringes and needles
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room and handling for several days prior to the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.
-
Baseline Latency: Place each mouse on the hot plate and record the time it takes to exhibit a nociceptive response (licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Animal Selection: Only include animals that show a baseline latency of 5-15 seconds in the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Post-Treatment Latency: Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline.
Tail-Flick Test (Rat)
Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the latency to withdraw the tail from a radiant heat source.
Materials:
-
This compound sodium
-
Vehicle
-
Tail-flick apparatus
-
Male rats (150-200 g)
-
Animal restrainers
-
Syringes and needles
Protocol:
-
Animal Acclimation: Acclimate rats to the restrainers and the testing procedure for several days.
-
Baseline Latency: Place the rat in a restrainer and position its tail over the radiant heat source. Measure the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Animal Selection: Select animals with a consistent baseline latency.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Post-Treatment Latency: Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency.
Conclusion
This compound serves as a potent tool for investigating the roles of prostaglandins in pain and inflammation in rodent models. The protocols outlined in these application notes provide a framework for conducting such studies. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional animal care and use guidelines. The lack of comprehensive quantitative data in the public domain for some of these models highlights an opportunity for further research to fully characterize the pharmacological profile of this compound in these widely used assays.
References
Application Notes and Protocols for the Analytical Detection of Zomepirac and its Metabolites
These application notes provide detailed methodologies for the detection and quantification of zomepirac and its primary metabolites. The protocols are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to tolmetin. It is metabolized in the body into several compounds, with the major metabolites being this compound glucuronide (ZG), hydroxythis compound (HMZ), and 4-chlorobenzoic acid (CBA).[1][2] The primary route of excretion for this compound and its metabolites is through the kidneys.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of this compound.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in humans and various animal species. The main metabolic pathways include glucuronidation of the carboxylic acid group to form this compound glucuronide, hydroxylation of the pyrrole methyl group to yield hydroxythis compound, and cleavage of the amide bond to produce 4-chlorobenzoic acid.[1][2] In humans and rhesus monkeys, glucuronidation is the principal metabolic route.[3]
References
- 1. The metabolism of this compound sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of this compound sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the pharmacokinetics and metabolism of this compound in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zomepirac as a Reference Compound in NSAID Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zomepirac as a reference compound in non-steroidal anti-inflammatory drug (NSAID) research. This document includes its mechanism of action, key quantitative data, detailed experimental protocols for assessing analgesic and anti-inflammatory activities, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a pyrrole-acetic acid derivative and a potent NSAID, formerly marketed for the management of mild to severe pain.[1] Although it was withdrawn from the market due to rare but serious anaphylactic reactions, its well-characterized mechanism of action as a prostaglandin synthetase inhibitor makes it a valuable reference compound in the research and development of new NSAIDs.[1] It acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[2][3]
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 2-[5-(4-Chlorobenzoyl)-1,4-dimethyl-pyrrol-2-yl]acetic acid[1] |
| Molecular Formula | C₁₅H₁₄ClNO₃[1] |
| Molar Mass | 291.73 g·mol⁻¹[1] |
| Form | This compound Sodium is the commonly used salt form. |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] While both isoforms are inhibited, this compound has been reported to be a more selective inhibitor of COX-2.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition:
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Quantitative Data for this compound
This compound serves as an excellent reference for comparing the potency and selectivity of novel NSAIDs. Below is a summary of its inhibitory concentrations.
| Parameter | This compound | Reference Compound (Example) |
| COX-1 IC₅₀ (µM) | 0.43 | [Insert Data for Comparison Compound] |
| COX-2 IC₅₀ (µM) | 0.81 | [Insert Data for Comparison Compound] |
| Selectivity Index (COX-1/COX-2) | 0.53 | [Insert Data for Comparison Compound] |
| Analgesic ED₅₀ (µg/kg, i.p.) | 0.41 (Rat, Acetic Acid Writhing)[4] | [Insert Data for Comparison Compound] |
IC₅₀ values are concentrations causing 50% enzyme inhibition. ED₅₀ is the dose causing a 50% maximal effect.
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo assays where this compound can be used as a reference standard.
This protocol outlines the determination of COX-1 and COX-2 inhibitory activity of a test compound using this compound as a reference.
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
This compound sodium (reference compound)
-
Test compounds
-
DMSO (for dissolving compounds)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂) or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and test compounds in DMSO.
-
Prepare working solutions by diluting stock solutions in assay buffer.
-
Prepare enzyme solutions of COX-1 and COX-2 in Tris-HCl buffer.
-
-
Enzyme Inhibition:
-
In separate tubes, add the assay buffer, hematin, and L-epinephrine.
-
Add the COX-1 or COX-2 enzyme solution to each tube.
-
Add the desired concentration of this compound or the test compound. Include a vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid to each tube.
-
Incubate at 37°C for a specified time (e.g., 2 minutes).
-
-
Reaction Termination and Product Quantification:
-
Terminate the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced using an EIA kit or LC-MS/MS according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
This assay assesses the peripheral analgesic activity of a test compound in mice, using this compound as a reference. The test is based on the reduction of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.
Materials and Reagents:
-
Male Swiss albino mice (20-25 g)
-
This compound sodium
-
Test compounds
-
0.6% (v/v) acetic acid solution in distilled water
-
Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose)
-
Syringes and needles for intraperitoneal (i.p.) administration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the mice into groups (n=6-10 per group):
-
Group 1: Vehicle control (receives vehicle i.p.)
-
Group 2: Reference standard (receives this compound at a dose of 0.41 µg/kg, i.p.)[4]
-
Group 3+: Test groups (receive different doses of the test compound i.p.)
-
-
-
Drug Administration:
-
Administer the vehicle, this compound, or test compound intraperitoneally 30 minutes before the acetic acid injection.
-
-
Induction of Writhing:
-
Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a continuous period of 20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the this compound and test compound groups using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
This is a classic model to evaluate the anti-inflammatory activity of NSAIDs. Inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in paw volume (edema) is measured after treatment.
Materials and Reagents:
-
Wistar albino rats (150-200 g)
-
This compound sodium
-
Test compounds
-
1% (w/v) carrageenan solution in sterile saline
-
Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose)
-
Pletysmometer
-
Syringes and needles for oral (p.o.) or intraperitoneal (i.p.) and sub-plantar administration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Reference standard (this compound, dose to be determined based on literature for similar NSAIDs like Indomethacin at 5-10 mg/kg, p.o.)
-
Group 3+: Test groups (different doses of the test compound)
-
-
-
Drug Administration:
-
Administer the vehicle, this compound, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Measurement of Initial Paw Volume:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for the this compound and test compound groups at each time point using the following formula:
-
% Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100
-
-
Conclusion
This compound, with its well-defined COX inhibitory profile, serves as a robust reference compound for the preclinical evaluation of new NSAIDs. The protocols and data provided herein offer a standardized framework for assessing and comparing the analgesic and anti-inflammatory properties of novel drug candidates. Proper adherence to these methodologies will ensure the generation of reliable and comparable data in the field of NSAID research.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Zomepirac in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of Zomepirac in aqueous solutions is a critical step for accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound, as a free acid, is poorly soluble in water. To enhance its solubility, it is commonly used as its sodium salt, this compound sodium. The aqueous solubility of this compound sodium is approximately 5 mg/mL, though this can be influenced by factors such as pH and temperature.[1] Sonication can be used to aid in the dissolution of this compound sodium in water.[1][2] The anhydrous form of this compound sodium has a lower reported water solubility of 0.0458 mg/mL.[2][3]
Q2: I'm observing precipitation when dissolving this compound sodium in my buffer. What could be the cause?
Precipitation of this compound from an aqueous solution of its sodium salt is often due to a decrease in pH. This compound is a weak acid with a pKa of approximately 3.83.[3] At a pH below its pKa, the equilibrium will shift towards the less soluble free acid form, leading to precipitation. Ensure your buffer has sufficient buffering capacity to maintain a pH well above 3.83.
Q3: How does pH affect the solubility of this compound?
As a weak acid, the solubility of this compound is highly dependent on the pH of the solution. As the pH increases, the carboxylic acid group of this compound deprotonates to form the more soluble carboxylate anion. Therefore, increasing the pH of the aqueous solution will increase the solubility of this compound.
Q4: Can I use organic solvents to dissolve this compound?
Yes, this compound sodium is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 100 mg/mL.[1][2][] It also shows slight solubility in methanol.[2] When preparing stock solutions in organic solvents for use in biological assays, it is crucial to consider the final concentration of the organic solvent in the assay medium to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guide
Issue 1: Incomplete Dissolution of this compound Sodium in Aqueous Buffer
-
Possible Cause: The concentration of this compound sodium may be exceeding its solubility limit in the chosen buffer and conditions.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is neutral or slightly basic (pH 7.0 or higher) to maintain this compound in its more soluble ionized form.
-
Gentle Heating: Gently warm the solution to 37°C to facilitate dissolution.[5]
-
Sonication: Use a sonication bath to provide mechanical energy to aid in dissolving the compound.[1][2]
-
Increase Solvent Volume: If the concentration is not critical, increasing the volume of the buffer will lower the final concentration and may allow for complete dissolution.
-
Issue 2: Precipitation of this compound During Experiment
-
Possible Cause: A change in the experimental conditions (e.g., addition of an acidic reagent, temperature change) is causing this compound to precipitate out of solution.
-
Troubleshooting Steps:
-
Maintain pH: Ensure that all components added to your this compound solution are pH-compatible and will not cause a significant drop in the overall pH.
-
Control Temperature: Avoid significant decreases in temperature, as solubility generally decreases with temperature.
-
Consider a Different Formulation: If pH and temperature fluctuations are unavoidable, consider using a formulation with enhanced solubility, such as a cyclodextrin inclusion complex or a cosolvent system.
-
Quantitative Data on this compound Solubility
| Solvent/System | Solubility of this compound Sodium | Reference |
| Water (anhydrous) | 0.0458 mg/mL | [2][3] |
| Water (with sonication) | 5 mg/mL (15.94 mM) | [1][2] |
| Dimethyl Sulfoxide (DMSO) (with sonication) | 100 mg/mL (318.77 mM) | [1][2] |
| Phosphate Buffered Saline (PBS) (with sonication) | 8.33 mg/mL (26.55 mM) | [6] |
| 10% DMSO in 20% SBE-β-CD in saline | ≥ 2.5 mg/mL (7.97 mM) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in saline | ≥ 2.08 mg/mL (6.63 mM) | [6] |
Experimental Protocols for Solubility Enhancement
Protocol 1: pH Adjustment
This protocol describes how to determine the pH-dependent solubility of this compound.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 8
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to a known volume of the buffer.
-
Equilibrate the solutions by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the solubility of this compound as a function of pH.
Diagram: Logical Workflow for pH-Dependent Solubility Determination
Caption: Workflow for determining the pH-solubility profile of this compound.
Protocol 2: Cyclodextrin Complexation
This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer (optional)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.
-
Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complex formation.
-
The resulting solution containing the this compound-HP-β-CD complex can be used directly or can be freeze-dried to obtain a solid powder for later reconstitution.
-
Determine the complexation efficiency and the increase in solubility by analyzing the this compound concentration in the filtered solution.
Diagram: Signaling Pathway of Cyclodextrin-Mediated Solubilization
Caption: Mechanism of this compound solubilization via cyclodextrin inclusion.
Protocol 3: Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A water-soluble polymer such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a suitable organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Ensure complete dissolution of both components to achieve a homogeneous solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Diagram: Experimental Workflow for Solid Dispersion Preparation
Caption: Step-by-step process for preparing this compound solid dispersions.
By following this guide, researchers can effectively troubleshoot and overcome common solubility issues encountered when working with this compound, ensuring the reliability and accuracy of their experimental outcomes.
References
Navigating Zomepirac Dosage in Animal Research: A Guide to Minimizing Toxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Zomepirac in animal studies, optimizing dosage to achieve therapeutic efficacy while minimizing toxicity is a critical challenge. This technical support center provides essential information, troubleshooting guides, and frequently asked questions to navigate the complexities of this compound administration in a research setting. This compound, a nonsteroidal anti-inflammatory drug (NSAID), was withdrawn from the market for human use due to adverse effects, underscoring the importance of careful dose management in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound's toxicity, like other NSAIDs, primarily stems from its inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the protective mucosal layer of the gastrointestinal tract and regulating renal blood flow. A significant contributor to this compound's renal toxicity is its metabolite, this compound acyl glucuronide (ZP-AG). This reactive metabolite can covalently bind to cellular proteins, particularly in the kidneys, leading to cellular dysfunction and injury.
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: The most frequently reported toxicities associated with this compound in animal models are gastrointestinal and renal. Gastrointestinal toxicity manifests as stomach irritation, ulceration, and bleeding. Renal toxicity can range from decreased renal blood flow to acute kidney injury, characterized by elevated serum creatinine and blood urea nitrogen (BUN) levels.
Q3: Are there established lethal doses for this compound in common animal models?
A3: Yes, for rats, the oral lethal dose 50 (LD50) for this compound has been established at 27 mg/kg.[1] This value serves as a critical reference point for designing dose-ranging studies and understanding the acute toxicity profile of the compound.
Q4: How can I monitor for this compound-induced toxicity in my animal studies?
A4: Regular monitoring of clinical signs such as changes in appetite, weight loss, and lethargy is essential. For gastrointestinal toxicity, fecal occult blood tests and post-mortem examination for gastric lesions are common methods. For renal toxicity, periodic blood sampling to measure serum creatinine and BUN levels is recommended. Histopathological examination of the stomach and kidneys at the end of the study can provide definitive evidence of tissue damage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in animals at seemingly low doses. | Species-specific sensitivity or underlying health conditions. | Review the health status of the animal colony. Consider using a different, less sensitive species or strain if appropriate. Start with a lower dose range in pilot studies. |
| High variability in toxicity markers (e.g., serum creatinine) between animals in the same dose group. | Differences in individual metabolism and clearance of this compound. | Increase the number of animals per group to improve statistical power. Ensure consistent administration techniques and animal handling. |
| Difficulty in establishing a clear dose-response relationship for toxicity. | The therapeutic window for this compound may be narrow. Toxicity may be influenced by factors other than dose alone (e.g., duration of treatment, animal stress). | Conduct a wider dose-range finding study. Control for environmental and procedural stressors as much as possible. |
| Evidence of gastric irritation but no significant ulceration. | The dose may be at the threshold for inducing mild gastrointestinal effects. | If the goal is to study ulceration, a higher dose may be necessary. If the goal is to find a non-toxic therapeutic dose, this may be an indication to lower the dose further. |
Data Summary: this compound Dosage and Effects in Rodent Models
The following tables summarize key quantitative data from animal studies to aid in the design of experiments aimed at optimizing this compound dosage.
Table 1: Analgesic Efficacy of this compound in Rats
| Route of Administration | Test Model | ED50 (Effective Dose, 50%) |
| Intraperitoneal (i.p.) | Acetic Acid Writhing Test | 0.41 µg/kg[2] |
| Intravenous (i.v.) | Acetic Acid Writhing Test | 33.5 µg/kg[2] |
Table 2: Acute Oral Toxicity of this compound in Rats
| Parameter | Value |
| LD50 (Lethal Dose, 50%) | 27 mg/kg[1] |
Key Experimental Protocols
Protocol 1: NSAID-Induced Gastric Ulcer Model in Rats
Objective: To assess the gastrointestinal toxicity of this compound by inducing and evaluating gastric ulcers.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Fasting: Animals are fasted for 24 hours prior to drug administration, with free access to water.
-
Drug Administration: this compound is administered orally (p.o.) at various doses. A control group receives the vehicle only. A positive control group can be treated with a known ulcerogenic NSAID like indomethacin (e.g., 30 mg/kg, p.o.).
-
Observation Period: Animals are observed for a set period, typically 4-6 hours, after drug administration.
-
Euthanasia and Stomach Excision: Animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature and washed with saline. The number and severity of ulcers are scored. A common scoring system is:
-
0: No lesion
-
1: Petechial hemorrhages
-
2: 1-2 small ulcers
-
3: More than 2 small ulcers or 1 large ulcer
-
4: Multiple large ulcers
-
-
Ulcer Index Calculation: The ulcer index for each animal is calculated based on the scoring. The mean ulcer index for each group is then determined.
Protocol 2: Assessment of this compound-Induced Nephrotoxicity in Mice
Objective: To evaluate the renal toxicity of this compound by measuring key biomarkers.
Methodology:
-
Animal Model: Male C57BL/6 mice are a suitable model.
-
Drug Administration: this compound is administered at different doses for a specified duration (e.g., daily for 7 days).
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital or tail vein sampling.
-
Biochemical Analysis: Serum is separated, and levels of creatinine and blood urea nitrogen (BUN) are measured using commercially available kits.
-
Tissue Collection: At the end of the study, mice are euthanized, and kidneys are collected for histopathological analysis.
-
Histopathology: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The sections are examined for signs of tubular necrosis, interstitial nephritis, and other pathological changes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound's action and toxicity, as well as the experimental processes, the following diagrams are provided.
References
Technical Support Center: Addressing Variability in Zomepirac-Induced Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in immune responses induced by Zomepirac. This compound, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market, is known to cause hypersensitivity reactions, including anaphylaxis, in a subset of individuals.[1][2] Understanding the underlying mechanisms and having robust experimental protocols are crucial for researchers studying these adverse drug reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced immune responses?
A1: The primary mechanism involves the metabolic activation of this compound into a reactive this compound-glucuronide metabolite.[1][3] This metabolite can covalently bind to proteins, particularly plasma albumin, forming haptens.[3][4] These this compound-protein adducts can then be recognized by the immune system, leading to a range of hypersensitivity reactions, from skin rashes to severe anaphylaxis.[1]
Q2: Why is there significant variability in patient responses to this compound?
A2: The variability in immune responses to this compound is multifactorial. Genetic predispositions, such as variations in drug metabolism enzymes (e.g., UDP-glucuronosyltransferases) and human leukocyte antigen (HLA) alleles, can influence the formation of this compound-protein adducts and their recognition by T-cells. Pre-existing sensitivities to other NSAIDs and individual differences in immune regulation also contribute to the diverse clinical presentations.
Q3: What are the different types of hypersensitivity reactions observed with this compound and other NSAIDs?
A3: NSAIDs can induce a spectrum of hypersensitivity reactions, which can be broadly categorized as:
-
IgE-mediated reactions: These are immediate hypersensitivity reactions, including urticaria, angioedema, and anaphylaxis, that occur upon re-exposure to the drug in a sensitized individual.
-
Non-IgE-mediated reactions: These can include pseudoallergic reactions where mast cells and basophils are activated through non-IgE pathways, as well as delayed-type hypersensitivity reactions mediated by T-cells, leading to conditions like contact dermatitis and more severe cutaneous adverse reactions.
Troubleshooting Guides
Issue 1: High background or false-positive results in in-vitro assays (LTT or BAT).
-
Possible Cause: Contamination of cell cultures with endotoxins or other stimulants.
-
Troubleshooting Step: Ensure all reagents and labware are sterile and endotoxin-free. Test reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Possible Cause: Non-specific activation of lymphocytes or basophils by the drug or its metabolite.
-
Troubleshooting Step: Perform dose-response curves to determine the optimal, non-toxic concentration of this compound and its glucuronide metabolite. Include multiple negative controls (untreated cells, vehicle control) to establish a baseline for activation.
-
Possible Cause: Presence of pre-existing, cross-reactive antibodies in the patient's serum.
-
Troubleshooting Step: If using patient serum, perform control experiments with serum from non-allergic donors. Consider using a purified cell population (e.g., isolated T-cells or basophils) to reduce interference from other serum components.
Issue 2: Low or no detectable response in sensitized patient samples.
-
Possible Cause: Instability of the this compound-glucuronide metabolite in the culture medium.
-
Troubleshooting Step: Prepare the this compound-glucuronide solution immediately before use. Minimize the incubation time as much as possible without compromising the assay's sensitivity. Consider using a stabilized form of the metabolite if available.
-
Possible Cause: Incorrect timing of sample collection from the patient.
-
Troubleshooting Step: For Lymphocyte Transformation Tests (LTT), blood samples should ideally be collected 2-4 weeks after the resolution of the clinical symptoms to allow for the development of memory T-cells.
-
Possible Cause: Low frequency of this compound-specific T-cells or basophils.
-
Troubleshooting Step: Increase the number of cells per well or use a more sensitive detection method. For LTT, consider extending the culture period to allow for sufficient proliferation of rare T-cell clones.
Issue 3: Difficulty in interpreting results due to inter-assay variability.
-
Possible Cause: Inconsistent preparation of this compound-protein adducts.
-
Troubleshooting Step: Standardize the protocol for adduct formation, including the concentration of this compound-glucuronide, protein concentration, pH, and incubation time. Characterize the adducts using techniques like mass spectrometry to ensure batch-to-batch consistency.
-
Possible Cause: Variation in the reactivity of donor cells.
-
Troubleshooting Step: Use a standardized positive control (e.g., phytohemagglutinin for LTT, anti-IgE for Basophil Activation Test) in every experiment to normalize the data and account for variations in cell responsiveness.
Data Presentation
Table 1: Incidence of Anaphylactic Reactions Reported for Various NSAIDs
| NSAID | Reporting Odds Ratio (ROR) | 95% Confidence Interval |
| Diclofenac | 17.2 | 12.1 - 24.5 |
| Naproxen | 9.1 | 5.2 - 15.9 |
| Ibuprofen | 5.5 | 2.5 - 11.9 |
| Piroxicam | 1.2 | 0.2 - 11.7 |
Data adapted from a study on spontaneous reporting of adverse drug reactions. The ROR indicates the likelihood of an anaphylactic reaction being reported for a specific NSAID compared to other drugs.[5][6]
Table 2: In Vitro Histamine Release from Mast Cells Induced by Various Stimuli
| Stimulus | Histamine Release (Median %) | Range (%) |
| Spontaneous Release | 15.6 | 4.1 - 33.4 |
| Substance P (50 µM) | 26.7 | 6.2 - 62.8 |
| A23187 (Calcium Ionophore) | 32.1 | 7.7 - 56.8 |
This table provides comparative data on histamine release from human pulmonary mast cells induced by a neuropeptide (Substance P) and a calcium ionophore (A23187), which can be used as positive controls in mast cell degranulation assays.[7] this compound-specific quantitative data on histamine release is limited.
Experimental Protocols
Lymphocyte Transformation Test (LTT) for this compound Hypersensitivity
Objective: To assess the proliferation of this compound-specific memory T-cells in peripheral blood mononuclear cells (PBMCs) from a sensitized individual.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% autologous serum, L-glutamine, and penicillin/streptomycin.
-
Stimulation: Seed 2 x 10^5 PBMCs per well in a 96-well plate. Add this compound or pre-formed this compound-protein adducts at various non-toxic concentrations.
-
Positive Control: Phytohemagglutinin (PHA).
-
Negative Control: Untreated cells and vehicle control.
-
-
Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive alternatives (e.g., BrdU or CFSE): Follow the manufacturer's instructions for the specific assay.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) of stimulated cultures to the mean CPM of unstimulated cultures. An SI ≥ 2 is generally considered a positive result.
Basophil Activation Test (BAT) for this compound-Induced Anaphylaxis
Objective: To measure the activation of basophils in response to this compound-protein adducts in whole blood from a sensitized individual.
Methodology:
-
Blood Collection: Collect fresh heparinized whole blood from the patient and a non-allergic control.
-
Stimulation:
-
In a 96-well plate, add 50 µL of whole blood to each well.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound-protein adducts.
-
Positive Control: Anti-IgE antibody or fMLP.
-
Negative Control: Stimulation buffer alone.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Staining:
-
Add a cocktail of fluorescently labeled antibodies to identify and assess the activation of basophils (e.g., anti-CCR3-PE, anti-CD63-FITC, and anti-CD203c-APC).
-
Incubate for 15-20 minutes on ice in the dark.
-
-
Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the basophil population (e.g., CCR3+).
-
Determine the percentage of activated basophils (e.g., CD63+ or CD203c_high_).
-
A result is considered positive if the percentage of activated basophils is significantly higher than the negative control and exceeds a predetermined cut-off value.
-
Mandatory Visualizations
Caption: this compound metabolism, hapten formation, and subsequent immune activation cascade.
Caption: Experimental workflow for the Lymphocyte Transformation Test (LTT).
Caption: Experimental workflow for the Basophil Activation Test (BAT).
Caption: Simplified signaling pathway of mast cell activation by this compound-protein adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Secretion of Mediators From Mast Cells - Rudolf Baumgartner [grantome.com]
- 3. pure.au.dk [pure.au.dk]
- 4. Multiplex basophil activation tests for allergy diagnosis: present and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological implications of preformed mast cell mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihistaminic and anticholinergic activities of mequitazine in comparison with clemizole | Semantic Scholar [semanticscholar.org]
Improving the sensitivity of Zomepirac detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Zomepirac detection in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for mass spectrometry analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. This compound is a non-steroidal anti-inflammatory drug (NSAID) and a member of the pyrrole-acetic acid class.[1] Key properties include:
| Property | Value/Information | Implication for MS Analysis |
| Molecular Weight | 291.73 g/mol [2] | Guides the setting of the mass range for the spectrometer. |
| Monoisotopic Mass | 291.0662210 Da[2] | Essential for accurate mass measurement and formula determination in high-resolution MS. |
| Structure | Contains a carboxylic acid group, a pyrrole ring, and a chlorobenzoyl group.[1][2] | The carboxylic acid makes it amenable to both positive and negative ion modes. The aromatic rings suggest potential for pi-pi interactions with certain chromatography columns. |
| Polarity | Moderately hydrophobic (XLogP3 = 2.8)[2] | Suggests that reverse-phase chromatography will be a suitable separation technique. |
Q2: Which ionization technique is best for this compound analysis?
A2: The choice of ionization technique is critical for achieving high sensitivity. For this compound, the most common and effective ionization techniques would be:
-
Electrospray Ionization (ESI): ESI is a robust and widely used technique suitable for polar to moderately nonpolar compounds like this compound.[2] Given the presence of the carboxylic acid group, it can be readily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Negative ion mode is often advantageous for carboxylic acids due to the stability of the carboxylate anion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds that may not ionize efficiently by ESI.[3] It could be a viable option for this compound.
-
Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for nonpolar and moderately polar analytes and can sometimes offer better sensitivity and reduced matrix effects compared to ESI for certain compounds.
Recommendation: Start with ESI in both positive and negative modes to determine which provides the better signal-to-noise ratio for this compound in your specific sample matrix.
Q3: What are the expected precursor and product ions for this compound in MS/MS?
A3: Based on available mass spectral data, the protonated molecule [M+H]⁺ for this compound would be at m/z 292.07352.[2] Common fragmentation patterns in mass spectrometry involve the loss of small neutral molecules or cleavage at weaker bonds.[3] For this compound, potential product ions could arise from the cleavage of the acetic acid side chain or fragmentation of the pyrrole ring.
Based on public database information, some observed product ions in positive mode MS/MS are:[2]
-
m/z 138.9951
-
m/z 108.08096
-
m/z 140.99193
Recommended Multiple Reaction Monitoring (MRM) Transitions (Positive Ion Mode):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 292.1 | 139.0 | (Optimize experimentally, start around 15-25 eV) |
| 292.1 | 108.1 | (Optimize experimentally, start around 20-30 eV) |
Note: These are starting points. The optimal collision energy should be determined experimentally on your specific instrument.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
This is a common issue that can be addressed by systematically evaluating each step of the analytical workflow.
Troubleshooting Workflow for Low Signal
References
Troubleshooting Zomepirac instability in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zomepirac. The information is presented in a question-and-answer format to directly address potential instability issues encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
This compound is susceptible to degradation under specific environmental conditions. The primary factors that can compromise its stability are exposure to light and acidic environments.[1][2] It is relatively stable in basic media.[1][2]
Q2: How should solid this compound sodium be stored for long-term stability?
For long-term storage, solid this compound sodium should be kept in a dry, dark place.[3] Commercial suppliers recommend storing it at -20°C, which is stated to maintain its stability for over two to three years.[3][4] For shorter periods of days to weeks, storage at 0-4°C is also acceptable.[3]
Q3: What are the recommended storage conditions for this compound solutions?
This compound solutions are less stable than the solid form and require colder storage temperatures. For long-term storage of stock solutions (up to 6 months to a year), it is recommended to store them at -80°C.[4][5][6][7] For shorter-term storage of one month, -20°C is suitable.[5][6][7] It is advisable to prepare fresh solutions for immediate use whenever possible and to protect them from light.
Q4: I've observed a change in the color of my this compound powder. What could be the cause?
A change in the color of the solid this compound, which is typically a light yellow solid, could indicate degradation. This is most likely due to exposure to light (photodegradation) or improper storage at elevated temperatures. It is crucial to visually inspect the compound before use and to use only powder that is consistent in appearance.
Q5: My this compound solution has become cloudy. Is it still usable?
Cloudiness or precipitation in a this compound solution can indicate several issues, including degradation, precipitation of the compound due to solvent choice or temperature changes, or microbial contamination. It is not recommended to use a cloudy solution. Ensure the solvent is appropriate and that the storage temperature has been consistently maintained.
Troubleshooting Guide
Issue 1: Unexpected Degradation of Solid this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | 1. Store solid this compound in a tightly sealed, amber-colored vial to protect from light and moisture. 2. For long-term storage, maintain a temperature of -20°C.[3][4] 3. For short-term storage, a desiccator at 2-8°C can be used. |
| Reduced potency in assays | Chemical degradation. | 1. Verify storage conditions and duration. 2. Perform a purity check using a validated stability-indicating method, such as HPLC. 3. If degradation is confirmed, discard the batch and obtain a new, properly stored lot. |
Issue 2: Instability of this compound in Solution
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid loss of active compound concentration | Acidic pH of the solvent, exposure to light, or elevated temperature. | 1. Ensure the pH of the solution is neutral or slightly basic. This compound is more stable in basic conditions.[1][2] 2. Prepare solutions in amber-colored glassware or wrap containers in aluminum foil to protect from light. 3. Store solutions at recommended temperatures: -80°C for long-term (up to 1 year) or -20°C for short-term (up to 1 month).[4][6][7] 4. Avoid repeated freeze-thaw cycles. |
| Appearance of additional peaks in chromatograms | Formation of degradation products. | 1. Identify the degradation pathway. Acid hydrolysis and photodegradation are common.[1][2] 2. Use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants. 3. If degradation is significant, prepare fresh solutions before each experiment. |
Quantitative Stability Data
Table 1: Long-Term Storage Stability of Solid this compound Sodium
| Storage Condition | Duration | Expected Stability | Source |
| -20°C (Dry, Dark) | > 2 years | Stable | [3] |
| -20°C (Dry, Dark) | 3 years | Stable | [4] |
| 0 - 4°C (Dry, Dark) | Days to Weeks | Stable for short term | [3] |
| Ambient Temperature | Not Recommended | Potential for degradation | General pharmaceutical knowledge |
Table 2: Stability of this compound in Solution under Stress Conditions
| Condition | Duration | Remaining this compound | Kinetic Profile | Source |
| 0.2 N HCl at 60°C | 3 days | 50.2% | - | [2] |
| 0.2 N NaOH at 60°C | 3 days | 96.9% | - | [2] |
| Mercury Lamp Irradiation (in 20% methanol) | 40 hours | 25.5% | Apparent first-order | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for determining this compound and its degradation products.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil 5 ODS-3V C18 column (4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid in water (2:64:34, v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Prepare this compound solutions in the desired solvent (e.g., methanol).
-
Inject a known volume of the sample into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks.
-
Quantify the amount of this compound and its degradants by comparing peak areas to a standard curve.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug and for developing stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.2 N hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 3 days).[2]
-
Neutralize the solution and analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.2 N sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 3 days).[2]
-
Neutralize the solution and analyze by HPLC.
-
-
Photodegradation:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Expose the solution to a light source, such as a high-pressure mercury lamp, for a defined duration.[2]
-
Analyze the sample at various time points by HPLC to determine the rate of photodegradation.
-
Visualizations
Caption: Major degradation and metabolic pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
Refinement of Animal Models for Zomepirac Hypersensitivity: A Technical Support Center
For researchers, scientists, and drug development professionals investigating Zomepirac hypersensitivity, the refinement of animal models is crucial for both ethical considerations and the generation of translatable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hypersensitivity?
A1: this compound hypersensitivity is primarily considered a Type I hypersensitivity reaction, which is mediated by IgE antibodies.[1][2] Upon initial exposure, the immune system can become sensitized to this compound or its metabolites, leading to the production of this compound-specific IgE. Subsequent exposure to the drug triggers the cross-linking of IgE on the surface of mast cells and basophils, resulting in the rapid release of inflammatory mediators like histamine, leading to allergic reactions that can range from urticaria to life-threatening anaphylaxis.[1][3][4] The reactive acyl glucuronide metabolite of this compound (ZP-AG) is thought to play a significant role in initiating this immune response by acting as a hapten and covalently binding to endogenous proteins, making them immunogenic.[5][6]
Q2: Which animal model is most appropriate for studying this compound-induced Type I hypersensitivity?
A2: The Passive Cutaneous Anaphylaxis (PCA) model in mice is a well-established and suitable model for investigating IgE-mediated, localized allergic reactions, which are characteristic of Type I hypersensitivity.[1][2] This model allows for the direct assessment of the ability of a specific substance, in this case, a this compound-protein conjugate or its reactive metabolite, to elicit an anaphylactic response in sensitized animals.
Q3: How can I adapt the general PCA model for this compound hypersensitivity?
A3: To adapt the PCA model for this compound, you will need to:
-
Synthesize a this compound-protein conjugate: Since this compound is a small molecule (hapten), it needs to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to become immunogenic and to be used for both immunization to generate specific IgE and for the challenge in the PCA assay.
-
Generate anti-Zomepirac IgE antibodies: This is achieved by immunizing a suitable animal species (e.g., mice or rats) with the this compound-protein conjugate along with an adjuvant. The resulting serum will contain IgE antibodies specific to the this compound hapten.
-
Perform the PCA assay: The generated anti-Zomepirac IgE is then used to sensitize the skin of naive recipient mice, followed by an intravenous challenge with the this compound-protein conjugate.
Q4: What are the key endpoints to measure in a this compound PCA model?
A4: The primary endpoint in a PCA model is the quantification of the allergic reaction, which is typically measured by:
-
Vascular permeability: This is assessed by the extravasation of a dye, such as Evans blue, at the site of the skin reaction. The amount of dye leakage is proportional to the severity of the anaphylactic reaction.
-
Ear swelling: Measurement of the increase in ear thickness at the site of sensitization and challenge provides a quantitative measure of the inflammatory response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| No or weak reaction in positive control group | 1. Inactive anti-DNP IgE antibody.2. Insufficient dose of anti-DNP IgE or DNP-HSA.3. Improper injection technique (intradermal or intravenous).4. Incorrect timing between sensitization and challenge. | 1. Test the activity of the IgE antibody in vitro if possible. Use a new, validated batch of antibody.2. Titrate the concentrations of both the sensitizing antibody and the challenging antigen to determine the optimal doses.3. Ensure proper intradermal injection to raise a visible wheal and correct intravenous injection into the tail vein.4. The optimal sensitization period is typically 24-48 hours. Verify and standardize this timing.[7] |
| High background in negative control group (no sensitization) | 1. Irritant properties of the challenge antigen (this compound-protein conjugate).2. Non-specific inflammatory response in the animal strain.3. Contamination of reagents. | 1. Test the this compound-protein conjugate alone in naive animals to assess for non-specific irritation. If irritant, reduce the challenge dose.2. Ensure the use of a well-characterized and healthy animal strain.3. Use sterile, pyrogen-free reagents and solutions. |
| High variability between animals within the same group | 1. Inconsistent injection volumes or locations.2. Animal stress affecting the immune response.3. Genetic variability within the animal colony. | 1. Use calibrated equipment for all injections and ensure consistent administration technique by a trained researcher.2. Acclimatize animals to the experimental procedures and housing conditions to minimize stress.3. Use inbred strains of mice to reduce genetic variability. |
| Unexpected systemic reaction in a local PCA model | 1. Leakage of sensitizing antibody into systemic circulation.2. High dose of challenging antigen leading to systemic mast cell activation.3. Contamination of the challenge antigen with endotoxins. | 1. Ensure slow and careful intradermal injection to minimize leakage.2. Reduce the dose of the intravenous challenge antigen.3. Use endotoxin-free reagents and test the antigen for endotoxin contamination. |
Experimental Protocols
Protocol 1: Generation of Anti-Zomepirac IgE Antibodies
Objective: To produce IgE antibodies specific for this compound for use in the Passive Cutaneous Anaphylaxis (PCA) model.
Methodology:
-
Synthesis of this compound-Protein Conjugate:
-
Couple this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
-
Purify the conjugate by dialysis to remove unreacted this compound and cross-linker.
-
Characterize the conjugate to determine the hapten-to-carrier protein ratio.
-
-
Immunization of Mice:
-
Emulsify the this compound-KLH conjugate (e.g., 100 µ g/mouse ) with an adjuvant that promotes a Th2 response, such as Alum (Aluminum hydroxide).
-
Inject BALB/c mice intraperitoneally (i.p.) with the emulsion on day 0.
-
Administer booster injections on days 14 and 21 with the same this compound-KLH/Alum emulsion.
-
Collect blood samples via tail vein or retro-orbital bleeding on day 28.
-
Separate the serum and store at -80°C until use.
-
-
Titration of Anti-Zomepirac IgE:
-
Perform a PCA assay (as described in Protocol 2) with serial dilutions of the collected serum to determine the optimal concentration for sensitization.
-
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) for this compound Hypersensitivity
Objective: To evaluate the in vivo allergic response to this compound in a mouse model.
Methodology:
-
Sensitization:
-
Lightly anesthetize naive BALB/c mice.
-
Inject intradermally (i.d.) into the pinna of one ear 20 µL of the optimal dilution of anti-Zomepirac IgE serum (determined in Protocol 1).
-
As a negative control, inject the other ear with 20 µL of saline or serum from a non-immunized mouse.
-
-
Challenge (24-48 hours post-sensitization):
-
Administer the this compound-BSA conjugate (e.g., 1 mg/mouse) intravenously (i.v.) via the tail vein. The conjugate should be dissolved in a solution containing 0.5% Evans blue dye.
-
-
Evaluation of Reaction (30-60 minutes post-challenge):
-
Euthanize the mice and dissect the ears.
-
Measure Ear Swelling: Use a digital caliper to measure the thickness of both ears. The difference in thickness between the sensitized and control ears indicates the extent of the inflammatory edema.
-
Quantify Dye Extravasation:
-
Place the ear tissue in formamide and incubate at 63°C overnight to extract the Evans blue dye.
-
Measure the absorbance of the formamide solution at 620 nm using a spectrophotometer.
-
The amount of dye is proportional to the increase in vascular permeability.
-
-
Data Presentation
Table 1: Example Quantitative Data from a this compound PCA Model
| Treatment Group | Sensitization | Challenge | Ear Swelling (mm, mean ± SD) | Evans Blue Extravasation (µ g/ear , mean ± SD) |
| Positive Control | Anti-DNP IgE | DNP-HSA | 0.15 ± 0.03 | 1.2 ± 0.2 |
| Negative Control | Saline | This compound-BSA | 0.02 ± 0.01 | 0.1 ± 0.05 |
| This compound Test | Anti-Zomepirac IgE | This compound-BSA | 0.12 ± 0.04 | 0.9 ± 0.15 |
| Inhibitor + this compound | Anti-Zomepirac IgE | This compound-BSA | 0.05 ± 0.02 | 0.3 ± 0.08 |
*p < 0.05 compared to this compound Test group
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the this compound Passive Cutaneous Anaphylaxis (PCA) model.
Caption: IgE-mediated mast cell activation pathway in this compound hypersensitivity.
References
- 1. karger.com [karger.com]
- 2. IgE and Drug Allergy: Antibody Recognition of ‘Small’ Molecules of Widely Varying Structures and Activities [mdpi.com]
- 3. Role of animal models in the study of drug-induced hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementing Alternative Methods | FDA [fda.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. PCA reactions with mouse antibodies in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Zomepirac-Induced Gastrointestinal Side Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zomepirac and seeking to mitigate its gastrointestinal (GI) side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A1: this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily causes gastrointestinal damage by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] Inhibition of COX-1 is particularly problematic for the GI tract as it reduces the synthesis of prostaglandins that are essential for maintaining the integrity of the gastric mucosa.[2] These prostaglandins play a crucial role in stimulating mucus and bicarbonate secretion, maintaining mucosal blood flow, and promoting epithelial cell restitution.
Q2: What are the common clinical signs of this compound-induced GI distress in animal models?
A2: Common signs can range from mild to severe and include decreased appetite, weight loss, lethargy, signs of abdominal pain (e.g., hunched posture), and changes in feces (e.g., diarrhea, presence of blood). In more severe cases, gastric ulceration and bleeding may occur.[3]
Q3: Are there any known biomarkers for assessing this compound-induced GI toxicity?
A3: While specific biomarkers for this compound are not well-established, general biomarkers for NSAID-induced GI toxicity can be monitored. These may include markers of inflammation (e.g., myeloperoxidase), oxidative stress, and tissue damage that can be assessed in gastric tissue homogenates. Fecal occult blood tests can be used to detect gastrointestinal bleeding.
Q4: What is the reported COX-1/COX-2 selectivity for this compound?
A4: this compound has been noted in literature as a compound that has been structurally modified to create more selective COX-2 inhibitors.[4] However, specific IC50 values and a precise selectivity ratio for the parent compound this compound are not consistently reported in readily available literature, though it is generally considered a non-selective COX inhibitor. For comparison, other NSAIDs have a wide range of selectivities (see Table 1).
Troubleshooting Guides
Issue: High Incidence of Gastric Lesions in this compound-Treated Animals
Possible Cause: The dose of this compound may be too high for the specific animal model or the duration of treatment is too long.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the minimum effective dose for your primary experimental endpoint with the lowest incidence of GI adverse effects.
-
Time-Course Study: Evaluate the onset and progression of GI lesions over time to identify the optimal experimental window before severe damage occurs.
-
Co-administration with Gastroprotective Agents: Consider the concurrent use of mitigating agents as detailed in the experimental protocols below.
Issue: Variability in the Severity of GI Side Effects Between Animals
Possible Cause: Individual differences in susceptibility, diet, or microbiome can contribute to variability.
Troubleshooting Steps:
-
Standardize Animal Husbandry: Ensure all animals are housed under identical conditions with consistent diet and water access.
-
Acclimatization Period: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related GI issues.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
Data Presentation
Table 1: Representative COX-1 and COX-2 Inhibitory Potency of Various NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data not readily available | Data not readily available | Non-selective (inferred) |
| Ibuprofen | 13 | 344 | 0.04 |
| Naproxen | 2.5 | 49 | 0.05 |
| Indomethacin | 0.05 | 2.4 | 0.02 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
Note: IC50 values can vary depending on the assay conditions. This table presents representative data for comparative purposes.
Table 2: Expected Outcomes of Mitigating Agents on this compound-Induced Gastric Ulcers in a Rat Model
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | % Protection |
| Vehicle Control | - | 0.0 ± 0.0 | 100 |
| This compound | 20 | 25.4 ± 4.2 | 0 |
| This compound + Sucralfate | 20 + 200 | 12.1 ± 2.5 | 52.4 |
| This compound + Ranitidine | 20 + 50 | 15.8 ± 3.1 | 37.8 |
| This compound + Misoprostol | 20 + 0.1 | 5.2 ± 1.8* | 79.5 |
*p < 0.05 compared to this compound alone. Data are hypothetical and representative of expected outcomes based on general NSAID literature.
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with this compound in Rats
Objective: To establish a reliable model of this compound-induced gastric injury.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound sodium
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Dissecting tools
-
Formalin (10%)
-
Stereomicroscope
Procedure:
-
Fast rats for 24 hours prior to this compound administration, with free access to water.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/kg).
-
Administer this compound orally via gavage.
-
Four hours post-administration, euthanize the rats by an approved method.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Pin the stomach flat on a board and examine for lesions under a stereomicroscope.
-
Measure the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.[5][6]
-
For histopathological analysis, fix a portion of the gastric tissue in 10% formalin.
Protocol 2: Evaluation of Gastroprotective Agents Against this compound-Induced Gastric Injury
Objective: To assess the efficacy of sucralfate, ranitidine, and misoprostol in mitigating this compound-induced gastric ulcers.
Procedure:
-
Follow the procedure for the induction of gastric ulcers as described in Protocol 1.
-
Divide animals into the following groups:
-
Group 1: Vehicle control
-
Group 2: this compound (20 mg/kg)
-
Group 3: Sucralfate (200 mg/kg) + this compound (20 mg/kg)
-
Group 4: Ranitidine (50 mg/kg) + this compound (20 mg/kg)
-
Group 5: Misoprostol (0.1 mg/kg) + this compound (20 mg/kg)
-
-
Administer the gastroprotective agents (or their vehicle) orally 30 minutes prior to the administration of this compound.
-
Proceed with euthanasia, stomach dissection, and ulcer index calculation as described in Protocol 1.
-
Calculate the percentage of protection for each group using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100 where UI is the ulcer index.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of GI damage via COX inhibition.
Caption: Mechanisms of action for gastroprotective agents.
Experimental Workflow
Caption: Workflow for evaluating gastroprotective agents.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. eajm.org [eajm.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of extraction methods for Zomepirac from tissue samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Zomepirac from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from tissue samples?
A1: The main challenges include the high degree of protein binding, potential for irreversible covalent binding of this compound and its metabolites to tissue proteins, and the complexity of the tissue matrix, which can lead to ion suppression or enhancement during analysis (matrix effects).[1][2] this compound is known to form a reactive acyl glucuronide metabolite that can bind irreversibly to proteins.[1][2]
Q2: Which extraction methods are suitable for this compound from tissues?
A2: The most common methods for NSAIDs like this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][4] The choice depends on the required cleanliness of the extract, sample throughput, and available equipment.
Q3: How can I release this compound that is irreversibly bound to tissue proteins?
A3: To analyze the total this compound concentration, including the portion that is covalently bound, a hydrolysis step is necessary. This is typically achieved by treating the protein pellet with a strong base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), at an elevated temperature (e.g., 50-80°C) to cleave the bond between the drug and the protein.[5] Following hydrolysis, the sample must be neutralized or acidified before proceeding with extraction.[5]
Q4: What is a good starting point for developing a Solid-Phase Extraction (SPE) method?
A4: For acidic drugs like this compound, a mixed-mode or polymeric reversed-phase SPE cartridge is often a good choice. The general steps involve conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting this compound with an organic solvent, often containing a small amount of base (like ammonia) to neutralize the acidic functional group and facilitate elution.
Q5: How do I minimize matrix effects in my analysis?
A5: Matrix effects can be reduced by optimizing the sample clean-up process. SPE generally provides a cleaner extract than PPT or LLE.[6][7] Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is crucial. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Homogenization | Ensure tissue is thoroughly homogenized to release all cells. Use of bead beaters or ultrasonicators is recommended. For dense tissues, consider adding zirconia beads during homogenization.[8] |
| Irreversible Protein Binding | If you are trying to measure total this compound, you must include a base hydrolysis step after initial protein precipitation to cleave covalent bonds.[1][5] Without this, you will only measure the reversibly bound and free fractions. |
| Suboptimal Extraction pH (LLE/SPE) | This compound is an acidic drug. Acidify your sample (e.g., to pH 2-4 with phosphoric or formic acid) before LLE or SPE to ensure it is in a neutral, non-ionized state, which enhances its retention on reversed-phase sorbents and its extraction into organic solvents.[5] |
| Inappropriate LLE Solvent | Ensure the organic solvent used for LLE (e.g., diethyl ether, ethyl acetate, dichloromethane) has the correct polarity to efficiently extract this compound. A mixture of solvents may improve efficiency. |
| Poor SPE Elution | The elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile). For acidic drugs, adding a small amount of base (e.g., 0.5-2% ammonium hydroxide) to the elution solvent can improve recovery by ionizing the analyte. |
| Analyte Breakthrough during SPE Loading | The sample may be loaded too quickly, or the sorbent capacity may be exceeded. Reduce the flow rate during sample loading. Ensure the sample volume is appropriate for the amount of SPE sorbent used. |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | Ensure all samples are treated identically. Use precise volumes for all reagents and solvents. Ensure consistent timing for incubation and extraction steps. |
| Matrix Effects | The complexity of the tissue matrix can cause ion suppression or enhancement, leading to variability. Improve sample clean-up by using a more rigorous SPE protocol. Dilute the sample extract before analysis if sensitivity allows. Develop a matrix-matched calibration curve or use a stable isotope-labeled internal standard.[6][7] |
| Incomplete Protein Precipitation | Ensure a sufficient volume of precipitating agent (e.g., 3-4 volumes of acetonitrile or methanol to 1 volume of tissue homogenate) is used.[9] Vortex thoroughly and allow sufficient incubation time, often at a low temperature (e.g., 4°C), to maximize protein removal.[8] |
| This compound Degradation | This compound's acyl glucuronide metabolite is known to be unstable.[1] Keep samples on ice or at 4°C during processing to minimize degradation. Analyze samples as quickly as possible after extraction. |
Data Presentation
The following tables present illustrative data for this compound extraction from plasma, which can serve as a benchmark for researchers developing methods for tissue samples. Actual recovery and precision will need to be determined experimentally for each tissue type.
Table 1: Comparison of Extraction Methods for this compound (Illustrative)
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Analyte Recovery | 85-95% | 75-85%[10] | >90% |
| Precision (CV%) | <10% | <8%[10] | <5% |
| Extract Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low-Medium |
| Solvent Consumption | Medium | High | Low |
Table 2: Quantitative Parameters for this compound Analysis in Plasma (Example)
| Method | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Reference |
|---|
| LLE with HPLC-UV | 0.1 - 10.0 | 0.05 | 1.4 - 6.7% | 1.4 - 7.5% |[10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast and suitable for initial screening.
-
Homogenization: Homogenize ~100 mg of tissue in 400 µL of cold phosphate-buffered saline (PBS).
-
Precipitation: Add 1.2 mL of cold acetonitrile containing an internal standard to the tissue homogenate.
-
Vortex: Vortex the mixture vigorously for 2 minutes.
-
Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than PPT.
-
Homogenization: Homogenize ~100 mg of tissue in 400 µL of cold PBS.
-
Acidification: Add 50 µL of 1 M phosphoric acid to the homogenate and vortex.
-
Extraction: Add 2 mL of diethyl ether (or ethyl acetate), vortex for 5 minutes, and centrifuge at 3,000 x g for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional): Repeat the extraction step on the remaining aqueous layer and combine the organic fractions.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a suitable mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
This method provides the cleanest extract, minimizing matrix effects.
-
Homogenization & Precipitation: Follow steps 1-5 from the Protein Precipitation protocol to remove the majority of proteins.
-
Acidification: Acidify the collected supernatant with formic acid to a final concentration of 2%.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Sample Loading: Load the acidified supernatant onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol (or acetonitrile) containing 1% ammonium hydroxide.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase.
Visualizations
Caption: Comparison of three common extraction workflows for this compound.
Caption: A logical guide for troubleshooting low recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Irreversible binding of this compound to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analysis-of-different-methods-of-extracting-nsaids-in-biological-fluid-samples-for-lc-ms-ms-assays-scoping-review - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. solid-phase-extraction-of-non-steroidal-anti-inflammatory-drugs-in-human-plasma-and-water-samples-using-sol-gel-based-metal-organic-framework-coating - Ask this paper | Bohrium [bohrium.com]
Strategies to prevent degradation of Zomepirac glucuronide during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Zomepirac glucuronide (ZG) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound glucuronide and why is it difficult to analyze?
This compound glucuronide is the major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) this compound.[1][2] It is an acyl glucuronide, a class of metabolites known for its instability.[3][4][5] The primary challenge in its analysis is its propensity to degrade under physiological conditions through intramolecular acyl migration.[1][6][7] This process leads to the formation of isomeric rearrangement products that are not easily cleaved by β-glucuronidase, complicating accurate quantification.[1][7]
Q2: What is the main degradation pathway of this compound glucuronide?
The principal degradation pathway for this compound glucuronide is intramolecular acyl migration.[1][6][7] This non-enzymatic chemical rearrangement involves the shifting of the this compound acyl group from the 1-β-O-position to the 2-, 3-, and 4-positions of the glucuronic acid moiety. This results in the formation of four isomeric conjugates.[1]
Q3: What are the optimal conditions for this compound glucuronide stability?
This compound glucuronide is most stable in acidic conditions.[1][6] Its stability decreases significantly as the pH increases towards physiological and basic levels.[1][7] To minimize degradation, it is crucial to maintain a low pH during sample collection, processing, and storage.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected this compound glucuronide concentrations.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure immediate cooling of biological samples (e.g., blood, plasma, urine) after collection.[8] |
| Acidify samples to a pH of 2-4 as soon as possible.[5][8] | |
| Store samples at low temperatures (e.g., -20°C) until analysis.[5] | |
| Acyl Migration | Analyze samples as quickly as possible after collection and processing. |
| Avoid prolonged exposure of samples to neutral or alkaline pH. | |
| Inappropriate Analytical Method | Use a validated stability-indicating HPLC method that can separate this compound, its glucuronide, and potential degradation products.[9][10] |
Quantitative Data Summary
The stability of this compound glucuronide is highly dependent on pH and temperature. The following table summarizes the reported half-life of this compound glucuronide under different conditions.
| pH | Temperature (°C) | Half-life (minutes) | Reference |
| 7.4 | 37 | 27 | [1][6] |
| 2.0 | 37 | Maximum Stability | [1][6] |
Experimental Protocols
Protocol 1: Sample Handling and Stabilization
This protocol describes the recommended procedure for collecting and stabilizing biological samples to prevent the degradation of this compound glucuronide.
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Collect urine samples in appropriate containers.
-
Immediate Cooling: Place the collected samples on ice or in a refrigerated centrifuge immediately after collection.
-
Acidification: For plasma and urine samples, adjust the pH to a range of 2-4 by adding a small volume of a suitable acid (e.g., phosphoric acid).[5] This step is critical to inhibit acyl migration.
-
Storage: If not analyzed immediately, store the acidified samples frozen at -20°C or below.[5]
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and this compound glucuronide.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Deproteinate plasma samples by adding acetonitrile or acetone, followed by centrifugation.[8]
-
Concentrate the supernatant and redissolve it in a suitable solvent mixture (e.g., acetonitrile-acetate buffer).[8]
-
Inject an appropriate volume of the prepared sample into the HPLC system.
-
-
Quantification:
-
Use a suitable internal standard for accurate quantification.
-
Construct a calibration curve using standards of this compound and this compound glucuronide of known concentrations.
-
Visualizations
Caption: Intramolecular Acyl Migration of this compound Glucuronide.
Caption: Recommended Workflow for this compound Glucuronide Analysis.
References
- 1. Apparent intramolecular acyl migration of this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of this compound sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible binding of this compound to plasma protein in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acyl Glucuronide Is Responsible for this compound-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. "Stability-indicating HPLC assay method of this compound" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 10. lawdata.com.tw [lawdata.com.tw]
Validation & Comparative
Comparative Analysis of Zomepirac and Other NSAIDs on Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of NSAIDs and the Role of COX Enzymes
Nonsteroidal anti-inflammatory drugs exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase enzymes.[1] There are two main isoforms of this enzyme, COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[2]
-
COX-2 is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] The prostaglandins produced by COX-2 mediate inflammation, pain, and fever.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily linked to the inhibition of the protective COX-1 isoform.[2] The ratio of COX-2 to COX-1 inhibition is a key determinant of the safety profile of an NSAID.
Zomepirac, structurally related to tolmetin, acts by inhibiting the synthesis of prostaglandins, which is the characteristic mechanism of action for NSAIDs.[3][4]
Comparative Inhibition of COX-1 and COX-2 by Common NSAIDs
While specific IC50 values for this compound are not available in the reviewed literature, the following table presents a summary of the 50% inhibitory concentrations (IC50) for a range of other common NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-2/COX-1 selectivity ratio is calculated from these values; a higher ratio indicates greater selectivity for COX-2.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Ibuprofen | 1.2 - 13 | 5.8 - 25 | ~2.5 |
| Naproxen | 0.6 - 2.4 | 1.2 - 8.3 | ~2.2 |
| Diclofenac | 0.06 - 1.1 | 0.008 - 0.1 | ~0.3 |
| Indomethacin | 0.02 - 0.6 | 0.5 - 1.9 | ~20 |
| Piroxicam | 12 - 50 | 0.3 - 3.3 | ~0.06 |
| Celecoxib | 7.6 - 15 | 0.04 - 0.8 | ~0.005 |
| Etoricoxib | 50 - 107 | 0.5 - 1.1 | ~0.01 |
| Aspirin | 0.3 - 4.6 | 10 - 200 | ~66 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration used in the experiment.
Experimental Protocols for COX Inhibition Assays
The determination of COX-1 and COX-2 inhibitory activity of a compound is a critical step in the evaluation of novel NSAIDs. Below is a detailed methodology for a common in vitro COX inhibition assay.
In Vitro COX Inhibition Assay Protocol
This protocol is based on the measurement of prostaglandin E2 (PGE2) production from arachidonic acid by purified COX-1 and COX-2 enzymes.
1. Materials and Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, other NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Epinephrine (cofactor)
-
Hydrochloric acid (HCl) to stop the reaction
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification or LC-MS/MS system
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and epinephrine in a microplate or microcentrifuge tubes.
-
Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for temperature equilibration.
-
Introduce the test compound at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. A vehicle control (e.g., DMSO) without the inhibitor is run in parallel.
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined time (e.g., 2-10 minutes) at 37°C.
-
Terminate the reaction by adding a small volume of HCl.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing a COX Inhibition Assay Workflow
The following diagram illustrates the general workflow for an in vitro COX inhibition assay.
Caption: Workflow for a typical in vitro COX inhibition assay.
The COX Signaling Pathway and NSAID Inhibition
The diagram below illustrates the signaling pathway involving COX enzymes and the point of intervention for NSAIDs.
Caption: The COX signaling pathway and the inhibitory action of NSAIDs.
References
Validating Animal Models of Zomepirac Anaphylaxis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) of the pyrroleacetic acid class, was withdrawn from the market due to a significant incidence of anaphylactic reactions. Understanding the mechanisms of these reactions and developing predictive animal models is crucial for preventing similar adverse events with new drug candidates. This guide provides a comparative analysis of the clinical presentation of this compound-induced anaphylaxis and the validation of a proposed animal model. Due to the absence of a specific, validated animal model for this compound anaphylaxis in the literature, this guide outlines a suitable proposed model based on established principles of drug hypersensitivity and provides a framework for its validation against clinical data.
The anaphylactic reactions to this compound are thought to be mediated by its reactive acyl-glucuronide metabolite. This metabolite can act as a pro-hapten, covalently binding to endogenous proteins to form immunogenic adducts. This guide will explore both IgE-mediated and non-IgE-mediated pathways that may be involved.
Comparison of Clinical and Preclinical Data
A direct quantitative comparison is challenging due to the lack of a specific, validated animal model for this compound anaphylaxis. The following tables summarize the clinical features reported in human case studies and the expected outcomes in a proposed guinea pig model of active systemic anaphylaxis.
Table 1: Comparison of Clinical Signs and Symptoms
| Feature | Clinical Presentation in Humans (this compound) | Expected Presentation in Guinea Pig Model |
| Cutaneous | Urticaria (hives), angioedema (swelling, often of the face, lips, and extremities), flushing, pruritus (itching) | Piloerection, visible skin reactions at injection sites (if applicable) |
| Respiratory | Dyspnea (shortness of breath), wheezing, bronchospasm, throat tightness, stridor | Increased respiratory rate, labored breathing, coughing, sneezing |
| Cardiovascular | Hypotension (low blood pressure), tachycardia (rapid heart rate), syncope (fainting), shock | Drop in blood pressure, increased heart rate, potential for cardiovascular collapse |
| Gastrointestinal | Nausea, vomiting, abdominal cramps, diarrhea | Defecation, urination |
| Neurological | Dizziness, loss of consciousness, feeling of impending doom | Ataxia, convulsions, prostration |
Table 2: Comparison of Pathophysiological Markers
| Marker | Clinical Findings in Humans (General Anaphylaxis) | Expected Findings in Guinea Pig Model |
| Plasma Histamine | Elevated | Significantly elevated post-challenge |
| Serum Tryptase | Elevated (marker of mast cell degranulation) | Elevated post-challenge |
| Leukotrienes | Elevated | Elevated post-challenge |
| Anti-Zomepirac IgE | Potentially detectable in sensitized individuals | Detectable in serum of sensitized animals |
| Drop in Body Temp. | Not a primary clinical sign | Significant drop in core body temperature post-challenge |
| Hematocrit | Increased (due to plasma extravasation) | Increased post-challenge |
Proposed Animal Model: Active Systemic Anaphylaxis in the Guinea Pig
The guinea pig is a well-established model for studying anaphylaxis due to its pronounced bronchoconstrictive response, which closely mimics a key feature of human anaphylaxis. An active systemic anaphylaxis (ASA) model is proposed to assess the potential of this compound to induce a systemic hypersensitivity reaction.
Experimental Protocol: Active Systemic Anaphylaxis (ASA) in Guinea Pigs
1. Materials:
-
This compound Sodium
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) as a carrier protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for conjugation
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Phosphate-buffered saline (PBS)
-
Male Hartley guinea pigs (300-350g)
-
Rectal thermometer
-
Blood pressure monitoring equipment
-
ELISA kits for histamine, tryptase, and guinea pig IgE
2. Preparation of this compound-Carrier Conjugate (this compound-BSA):
-
Dissolve this compound sodium and BSA in PBS.
-
Slowly add EDC to the solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Dialyze the conjugate against PBS to remove unreacted this compound and EDC.
-
Determine the protein concentration and the degree of hapten substitution.
3. Sensitization Phase (Day 0 and Day 14):
-
Day 0: Emulsify this compound-BSA (1 mg/mL) in FCA. Inject each guinea pig with 0.5 mL of the emulsion distributed over multiple subcutaneous sites.
-
Day 14: Emulsify this compound-BSA (1 mg/mL) in FIA. Administer a booster injection of 0.5 mL subcutaneously.
4. Challenge Phase (Day 28):
-
Fast the animals overnight with free access to water.
-
Record baseline rectal temperature and blood pressure.
-
Administer a challenge dose of this compound-BSA (e.g., 1 mg in 0.5 mL of saline) via intravenous injection (jugular or saphenous vein).
-
A control group of sensitized animals should be challenged with saline alone.
-
A non-sensitized group challenged with this compound-BSA should also be included.
5. Monitoring and Data Collection:
-
Continuously monitor the animals for clinical signs of anaphylaxis for at least 60 minutes post-challenge (see Table 1). Score the severity of the reaction.
-
Measure rectal temperature at 5, 10, 15, 30, and 60 minutes post-challenge.
-
Monitor blood pressure continuously or at frequent intervals.
-
At the end of the observation period (or if severe, life-threatening symptoms occur), euthanize the animals and collect blood via cardiac puncture for the measurement of plasma histamine, serum tryptase, and anti-Zomepirac IgE levels.
Signaling Pathways and Experimental Workflow
Signaling Pathways in Anaphylaxis
Anaphylaxis can be triggered through both IgE-mediated and non-IgE-mediated pathways. In the case of this compound, the formation of a hapten-carrier complex can lead to the production of this compound-specific IgE antibodies.
Figure 1: Potential signaling pathways in this compound-induced anaphylaxis.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the proposed active systemic anaphylaxis model in guinea pigs.
Figure 2: Experimental workflow for the proposed guinea pig ASA model.
Conclusion
Validating an animal model for this compound-induced anaphylaxis is essential for understanding the underlying mechanisms and for developing safer drugs. The proposed active systemic anaphylaxis model in guinea pigs, utilizing a this compound-protein conjugate, provides a robust framework for such validation. By comparing the clinical signs, physiological responses, and biomarker profiles between the clinical data and the animal model, researchers can assess the model's predictive validity. Future studies should focus on refining this model and exploring the specific roles of IgE and non-IgE-mediated pathways in this compound hypersensitivity. This will ultimately contribute to the development of safer and more effective anti-inflammatory therapies.
A Comparative Analysis of the Analgesic Potency of Zomepirac and Ketorolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic potency of zomepirac and ketorolac, two non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available preclinical and clinical data to assist researchers and professionals in drug development in understanding the relative efficacy of these two compounds. This compound was voluntarily withdrawn from the market in 1983 due to anaphylactic reactions, but its potent analgesic properties remain of interest for mechanistic studies and the development of new analgesics.[1]
Quantitative Comparison of Analgesic Potency
The following table summarizes the key quantitative data on the analgesic potency of this compound and ketorolac.
| Parameter | This compound | Ketorolac | Source |
| Preclinical Analgesic Potency (ED50) | |||
| Rat Acetic Acid Writhing Test (Intraperitoneal) | 0.41 µg/kg | 0.24 mg/kg | [2] |
| In Vitro Cyclooxygenase (COX) Inhibition (IC50) | |||
| COX-1 | Not explicitly found | Potent inhibitor | [3] |
| COX-2 | Not explicitly found | Potent inhibitor | [3] |
Note: A direct comparison of the ED50 values should be made with caution, as the specific protocols, including the irritant used and the route of administration for this compound, were not available in the reviewed literature.
Mechanism of Action
Both this compound and ketorolac exert their analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3][4][5][6] Prostaglandins are key mediators of inflammation and pain. By blocking prostaglandin production, these drugs reduce the sensitization of peripheral nociceptors.
Ketorolac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[3][4] The inhibition of COX-2 is largely responsible for its analgesic and anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[3] this compound is also a prostaglandin synthetase inhibitor.[1]
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below to provide context for the quantitative data.
Acetic Acid-Induced Writhing Test (Rat)
This model is a widely used method for screening peripheral analgesic activity.
-
Objective: To assess the ability of a compound to reduce visceral pain.
-
Methodology:
-
Male rats are fasted overnight.
-
The test compound (this compound or ketorolac) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pretreatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group.
-
The ED50, the dose that produces a 50% reduction in writhing, is determined from the dose-response curve.
-
Clinical Efficacy
This compound: Clinical trials demonstrated that this compound was more effective than aspirin or codeine alone and as effective as analgesic combinations containing codeine or other opioids for the management of mild to severe pain.[1] In postoperative pain, orally administered this compound was found to be comparable to intramuscular doses of morphine.[1]
Ketorolac: Ketorolac is indicated for the short-term management of moderately severe acute pain that requires analgesia at the opioid level.[7] Intramuscular ketorolac has been shown to have analgesic efficacy comparable to that of morphine and meperidine in postoperative pain settings.
Conclusion
Based on the available preclinical data from the rat acetic acid writhing test, this compound appears to be a highly potent analgesic, with a reported ED50 in the microgram per kilogram range. Ketorolac also demonstrates significant analgesic activity in the same model, with an ED50 in the milligram per kilogram range. Both drugs act as potent inhibitors of prostaglandin synthesis. While direct clinical comparisons are lacking, independent studies suggest that both this compound and ketorolac possess analgesic efficacy comparable to that of some opioids for certain types of pain. The historical data on this compound's high potency may still be of value to researchers in the field of analgesic drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term therapy for the pain of osteoarthritis: a comparison of this compound sodium and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic properties of this compound PMID: 6247371 | MCE [medchemexpress.cn]
- 5. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketorolac (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity Between Zomepirac and Propionic Acid NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity between Zomepirac, a pyrrole acetic acid derivative, and nonsteroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class, such as ibuprofen, naproxen, and ketoprofen. Due to the withdrawal of this compound from the market in the 1980s, direct clinical studies investigating this specific cross-reactivity are scarce. Therefore, this guide synthesizes information based on the mechanisms of NSAID hypersensitivity, structural classifications, and general clinical findings on NSAID cross-reactivity.
Executive Summary
Hypersensitivity reactions to NSAIDs are broadly categorized into two types: immunological (allergic) and non-immunological (pharmacological). Immunological reactions are typically drug-specific and IgE-mediated, while non-immunological reactions are often cross-reactive among different NSAID classes due to the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2] this compound, although structurally distinct from propionic acid NSAIDs, is a potent COX-1 inhibitor. This shared mechanism of action suggests a potential for cross-reactivity in individuals with a history of non-immunological hypersensitivity to other COX-1 inhibiting NSAIDs.
Structural and Mechanistic Comparison
The potential for cross-reactivity between NSAIDs is influenced by both their chemical structure and their mechanism of action, primarily the degree of COX-1 and COX-2 inhibition.
Table 1: Comparison of this compound and Propionic Acid NSAIDs
| Feature | This compound | Propionic Acid NSAIDs (e.g., Ibuprofen, Naproxen, Ketoprofen) |
| Chemical Class | Pyrrole Acetic Acid Derivative | Arylpropionic Acid Derivatives |
| Primary Mechanism of Action | Inhibition of COX-1 and COX-2 enzymes[3] | Inhibition of COX-1 and COX-2 enzymes[4][5] |
| COX Selectivity | Potent COX-1 inhibitor | Varying degrees of COX-1/COX-2 inhibition, generally non-selective |
| Hypersensitivity Mechanism | Associated with an increased risk of hypersensitivity/anaphylactic reactions, likely due to potent COX-1 inhibition and potentially specific IgE-mediated reactions.[6] | Can induce both cross-reactive (COX-1 mediated) and drug-specific (IgE-mediated) hypersensitivity reactions.[7] |
Signaling Pathway in Non-Immunological NSAID Hypersensitivity
The most common form of cross-reactive NSAID hypersensitivity is driven by the inhibition of the COX-1 enzyme. This inhibition shunts the arachidonic acid metabolism towards the 5-lipoxygenase pathway, leading to an overproduction of pro-inflammatory cysteinyl leukotrienes.
Experimental Protocols for Assessing Cross-Reactivity
Due to the lack of specific protocols for this compound, a generalized experimental workflow for an oral provocation test (drug challenge) is described below. This remains the gold standard for diagnosing NSAID hypersensitivity.
It is critical that such tests are conducted in a controlled clinical setting with immediate access to emergency medical care.
Objective: To determine if a patient with a history of hypersensitivity to one NSAID can tolerate another NSAID from a different chemical class.
Patient Selection:
-
Patients with a clear and detailed history of a hypersensitivity reaction to an NSAID.
-
Exclusion of patients with a history of severe, life-threatening reactions (e.g., anaphylactic shock, severe cutaneous adverse reactions).
Procedure:
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the risks and benefits.
-
Baseline Assessment: Record baseline vital signs and perform a physical examination.
-
Drug Administration:
-
Administer an initial low dose of the challenge drug (e.g., 1/10th to 1/4th of the therapeutic dose).
-
If no reaction occurs after a specified observation period (e.g., 60-90 minutes), administer a higher dose.
-
Continue with incremental doses until a full therapeutic dose is reached.
-
-
Monitoring: Continuously monitor the patient for any signs or symptoms of a hypersensitivity reaction.
-
Post-Challenge Observation: Observe the patient for an extended period (e.g., 2-4 hours) after the final dose.
Discussion and Conclusion
While this compound and propionic acid NSAIDs belong to different chemical classes, their shared property as potent COX-1 inhibitors creates a theoretical risk of cross-reactivity in individuals with non-immunological NSAID hypersensitivity. A study on a large patient database indicated that this compound was associated with a higher risk of hypersensitivity reactions compared to other NSAIDs, although this could be influenced by its use in acute pain settings.[6]
For patients with a history of a severe reaction to any NSAID, it is prudent to avoid other NSAIDs that are strong COX-1 inhibitors, regardless of their structural class.[1] If NSAID therapy is necessary, a challenge with a weak COX-1 inhibitor or a selective COX-2 inhibitor may be considered under strict medical supervision.
References
- 1. Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions [uspharmacist.com]
- 2. NSAID hypersensitivity – recommendations for diagnostic work up and patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. The effect of indication on hypersensitivity reactions associated with this compound sodium and other nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypersensitivity Reactions to Nonsteroidal Anti-Inflammatory Drugs: An Update - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models Show Promise in Predicting Zomepirac-Induced Kidney Injury
A comparative analysis of in vitro models for the preclinical assessment of drug-induced nephrotoxicity highlights their potential to identify renal injury mechanisms, such as those initiated by the nonsteroidal anti-inflammatory drug (NSAID) Zomepirac. These models, ranging from 2D cell cultures to complex 3D organoids, offer a platform to evaluate cytotoxicity, biomarker expression, and key signaling pathway perturbations, providing crucial data for drug development and safety assessment.
This compound, an NSAID previously withdrawn from the market due to severe hypersensitivity reactions, is known to cause acute kidney injury (AKI). The primary mechanism of this compound-induced nephrotoxicity, typical of NSAIDs, is the inhibition of prostaglandin synthesis. Prostaglandins play a critical role in maintaining renal blood flow and glomerular filtration rate. Their inhibition can lead to renal ischemia, inflammation, and cell death. Validating in vitro models that can accurately predict these adverse effects is paramount for preventing similar occurrences with new drug candidates.
This guide compares various in vitro models for their utility in predicting NSAID-induced nephrotoxicity, using this compound as a case study. We present experimental data from studies on other NSAIDs with similar mechanisms to illustrate how these models can be validated and employed in preclinical safety screening.
Comparison of In Vitro Kidney Models for Nephrotoxicity Screening
The selection of an appropriate in vitro model is crucial for obtaining relevant and translatable data. The following table summarizes and compares key characteristics of commonly used in vitro kidney models.
| Model Type | Description | Advantages | Disadvantages | Relevance for this compound-Induced Injury Prediction |
| 2D Cell Culture (e.g., HK-2 cells) | Immortalized human proximal tubule epithelial cells grown as a monolayer. | High-throughput, cost-effective, reproducible. | Lack of complex cell-cell and cell-matrix interactions, potential loss of key transporters and metabolic enzymes. | Suitable for initial cytotoxicity screening and mechanistic studies on prostaglandin synthesis inhibition. |
| 3D Spheroids/Organoids | Self-assembling, three-dimensional structures containing various renal cell types. | More physiologically relevant architecture, improved cell differentiation and function. | Lower throughput, higher cost, potential for variability between batches. | Can model tubulointerstitial nephritis and provide more accurate predictions of cellular responses to this compound. |
| Kidney-on-a-Chip | Microfluidic devices that recapitulate the structure and function of the nephron, including fluid flow. | Mimics the dynamic microenvironment of the kidney, allows for the study of shear stress and transport. | Technically challenging, low throughput, high cost. | Ideal for studying the effects of altered renal hemodynamics resulting from this compound's inhibition of prostaglandins. |
Quantitative Assessment of NSAID-Induced Nephrotoxicity in Vitro
To validate these models for predicting this compound-induced kidney injury, quantitative data from studies on other NSAIDs can be used as a benchmark. The following tables present surrogate data from in vitro studies on Diclofenac and Indomethacin, two NSAIDs known to cause nephrotoxicity through prostaglandin inhibition.
Table 1: Cytotoxicity of NSAIDs in Human Kidney Proximal Tubule (HK-2) Cells
| NSAID | IC50 (µM) after 24h exposure | Assay Method |
| Diclofenac | 150 | MTT Assay |
| Indomethacin | 300 | Neutral Red Uptake Assay |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of NSAIDs on Kidney Injury Molecule-1 (KIM-1) Expression in HK-2 Cells
| NSAID (Concentration) | Fold Increase in KIM-1 mRNA (after 24h) | Method |
| Diclofenac (100 µM) | 4.5 | qRT-PCR |
| Indomethacin (200 µM) | 3.2 | qRT-PCR |
KIM-1 is a biomarker for acute kidney tubular injury.
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by NSAIDs in HK-2 Cells
| NSAID (Concentration) | % Inhibition of PGE2 Production (after 6h) | Method |
| Diclofenac (50 µM) | 85 | ELISA |
| Indomethacin (100 µM) | 75 | ELISA |
PGE2 is a key prostaglandin involved in maintaining renal function.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro studies. Below are representative protocols for key experiments used to assess NSAID-induced nephrotoxicity.
Cell Culture
Human kidney proximal tubule epithelial (HK-2) cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed HK-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or other NSAIDs) for 24 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Quantitative Real-Time PCR (qRT-PCR) for KIM-1 Expression
-
Treat HK-2 cells with the test compound for 24 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for human KIM-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Seed HK-2 cells in 24-well plates and grow to confluence.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., interleukin-1β) for 6 hours to induce PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available competitive ELISA kit according to the manufacturer's instructions.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental processes involved in assessing this compound-induced kidney injury.
Caption: Signaling pathway of prostaglandin E2 synthesis and its inhibition by this compound.
Caption: Experimental workflow for in vitro nephrotoxicity assessment.
A Comparative Analysis of Zomepirac and Tolmetin in the Context of Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac and Tolmetin are non-steroidal anti-inflammatory drugs (NSAIDs) that belong to the pyrroleacetic acid class of compounds. Both drugs exert their therapeutic effects primarily through the inhibition of prostaglandin synthesis.[1][2] Prostaglandins, particularly Prostaglandin E2 (PGE2), are lipid autacoids that play a crucial role in mediating inflammation and pain.[3] In the context of bone metabolism, prostaglandins are known to be potent stimulators of bone resorption, the process by which osteoclasts break down bone tissue. This guide provides a comparative overview of this compound and Tolmetin, focusing on their potential effects in bone resorption assays based on their shared mechanism of action.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and Tolmetin function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By blocking COX activity, these drugs reduce the production of prostaglandins, thereby mitigating inflammatory responses and pain. This same mechanism is central to their effects on bone resorption. Elevated levels of prostaglandins, especially PGE2, are associated with increased osteoclast formation and activity, leading to enhanced bone resorption. Therefore, the inhibition of prostaglandin synthesis by this compound and Tolmetin is expected to lead to a decrease in bone resorption.[3]
Comparative Overview
Due to the absence of direct comparative quantitative data from bone resorption assays, this table provides a comparison based on their known pharmacological properties.
| Feature | This compound | Tolmetin |
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) | Non-steroidal anti-inflammatory drug (NSAID) |
| Chemical Class | Pyrroleacetic acid derivative | Pyrroleacetic acid derivative |
| Primary Mechanism | Prostaglandin synthetase (Cyclooxygenase) inhibitor[1] | Prostaglandin synthetase (Cyclooxygenase) inhibitor[2] |
| Effect on Bone Resorption | Expected to inhibit bone resorption by reducing prostaglandin levels. | Expected to inhibit bone resorption by reducing prostaglandin levels. |
| Supporting Evidence | As a prostaglandin synthesis inhibitor, it is inferred to reduce the stimulation of osteoclast activity. | As a prostaglandin synthesis inhibitor, it is inferred to reduce the stimulation of osteoclast activity. |
Experimental Protocols: In Vitro Bone Resorption Assay
A common method to assess the effects of compounds on bone resorption is the in vitro osteoclast-mediated pit formation assay. The following is a generalized protocol.
Objective: To determine the inhibitory effect of this compound and Tolmetin on the resorptive activity of mature osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Receptor Activator of Nuclear Factor κB Ligand (RANKL)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dentin or bone slices, or synthetic calcium phosphate-coated plates
-
This compound and Tolmetin stock solutions
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Microscopy equipment for imaging
Procedure:
-
Osteoclast Differentiation:
-
Plate osteoclast precursor cells on dentin/bone slices or calcium phosphate-coated plates in the presence of M-CSF.
-
Stimulate differentiation into mature osteoclasts by adding RANKL to the culture medium.
-
Incubate for 7-10 days, with media changes every 2-3 days, until multinucleated, TRAP-positive osteoclasts are observed.
-
-
Treatment with Compounds:
-
Once mature osteoclasts have formed, replace the medium with fresh medium containing various concentrations of this compound, Tolmetin, or a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Bone Resorption:
-
Remove the cells from the slices/plates (e.g., using sonication or bleach).
-
Stain the resorption pits with a suitable dye (e.g., toluidine blue for dentin/bone or von Kossa staining for calcium phosphate).
-
Visualize and quantify the resorbed area using light microscopy and image analysis software.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or AlamarBlue) on osteoclasts treated with the same concentrations of this compound and Tolmetin to ensure that any observed inhibition of resorption is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of resorption inhibition for each concentration of the compounds compared to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each drug if a dose-response relationship is observed.
-
Visualizations
Signaling Pathway
References
- 1. This compound (Zomax, McNeil Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin synthetase by tolmetin (Tolectin, McN-2559), a new non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of NSAIDs on Differentiation and Function of Human and Murine Osteoclasts – Crucial ‘Human Osteoclastology’ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Zomepirac and Other Prostaglandin Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zomepirac's performance against other prostaglandin synthesis inhibitors, supported by experimental data. This compound, a non-steroidal anti-inflammatory drug (NSAID) of the pyrroleacetic acid class, was formerly marketed for the management of mild to severe pain.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis, which is crucial in mediating pain and inflammation.[1][3] This guide offers a detailed examination of its performance in key preclinical assays alongside other common NSAIDs.
Executive Summary
This compound demonstrated significant analgesic and anti-inflammatory properties, comparable and in some instances superior to aspirin and other NSAIDs in clinical settings.[2][3][4] Preclinical evidence also highlighted its potency as an inhibitor of prostaglandin biosynthesis.[1] However, this compound was withdrawn from the market due to instances of serious anaphylactic reactions.[1] This guide focuses on its pharmacological profile as a prostaglandin synthesis inhibitor for research and drug development benchmarking purposes.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Prostaglandin synthesis is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is then further metabolized to various prostaglandins that mediate physiological and pathophysiological processes, including inflammation and pain. NSAIDs exert their therapeutic effects by inhibiting these COX enzymes.
dot
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Comparative In Vitro COX Inhibition
The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2/COX-1) is used to determine the selectivity of the inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| This compound | Data not available | Data not available | Data not available |
| Aspirin | 1.6 | 3.5 | 2.2 |
| Ibuprofen | 5.1 | 13.1 | 2.6 |
| Naproxen | 2.5 | 4.8 | 1.9 |
| Diclofenac | 0.08 | 0.03 | 0.38 |
| Celecoxib | 15 | 0.04 | 0.0027 |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Methodology:
-
Enzyme Preparation: Ovine COX-1 is typically purified from ram seminal vesicles, and human recombinant COX-2 is expressed in a suitable system (e.g., Sf9 insect cells).
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing EDTA and a heme cofactor.
-
Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.
-
Inhibitor Preparation: Test compounds, including this compound and other NSAIDs, are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes).
-
The reaction is terminated by the addition of a stopping reagent (e.g., a solution of HCl).
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: In Vitro COX Inhibition Assay Workflow.
Comparative In Vivo Analgesic and Anti-inflammatory Activity
The in vivo efficacy of NSAIDs is assessed using various animal models of pain and inflammation.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to evaluate the peripheral analgesic activity of a compound.
Objective: To determine the dose-dependent analgesic effect of test compounds in mice.
Methodology:
-
Animals: Male albino mice are typically used.
-
Test Compounds: this compound and other NSAIDs are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can then be calculated.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a widely used model to assess the acute anti-inflammatory activity of compounds.
Objective: To evaluate the ability of test compounds to reduce acute inflammation in rats.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Test Compounds: this compound and other NSAIDs are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Edema: A solution of carrageenan (e.g., 1%) is injected into the sub-plantar tissue of the right hind paw of the rats.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group at each time point by comparing the increase in paw volume with the vehicle control group. The ED50 can be determined at the time of peak edema.
Comparative Efficacy Data
| Study Parameter | This compound (100 mg) | Aspirin (650 mg) | Placebo |
| Post-dental Extraction Pain | Superior | - | Superior |
| Postpartum Pain | Equivalent to APC + Codeine 30mg | - | Superior |
| Postoperative Pain | Comparable to Morphine (8-16 mg IM) | - | Superior |
| Osteoarthritis Pain (400-600mg daily) | Equivalent to Aspirin (3200-4800mg daily) | - | - |
Source: Adapted from clinical trial data summaries.[2]
dot
Caption: Drug Discovery and Evaluation Workflow.
Conclusion
This compound was a potent prostaglandin synthesis inhibitor with demonstrated analgesic and anti-inflammatory efficacy, comparable or superior to standard NSAIDs of its time. While its clinical use was halted due to safety concerns, its pharmacological profile serves as a valuable benchmark for the development of new and safer anti-inflammatory and analgesic agents. The experimental protocols detailed in this guide provide a framework for the comparative evaluation of novel prostaglandin synthesis inhibitors. Further research to elucidate the specific COX-1/COX-2 inhibitory profile of this compound would provide a more complete understanding of its mechanism and place in the landscape of NSAIDs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Zomepirac and Aspirin: A Head-to-Head Comparison in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zomepirac and aspirin, focusing on their effects on platelet aggregation. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct antiplatelet profiles of these two nonsteroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Data Presentation: Comparative Effects on Platelet Function
Due to the limited availability of direct comparative quantitative data from a single study, this table summarizes the known characteristics of this compound and aspirin on platelet aggregation.
| Feature | This compound | Aspirin |
| Mechanism of Action | Reversible inhibition of prostaglandin synthetase.[1] | Irreversible inhibition of cyclooxygenase-1 (COX-1). |
| Duration of Effect | Transient and of short duration.[1] | Long-lasting, for the life of the platelet (approximately 7-10 days). |
| Effect on Bleeding Time | Prolongs template bleeding time.[1] | Prolongs bleeding time. |
| Inhibition of Stimulated Platelet Aggregation | Causes transient decreases in stimulated platelet aggregation.[1] | Potently inhibits platelet aggregation, particularly that induced by arachidonic acid. |
Experimental Protocols
The following is a detailed methodology for a typical in vitro platelet aggregation study designed to compare the effects of this compound and aspirin, based on established protocols for light transmission aggregometry.
Objective:
To determine and compare the in vitro efficacy of this compound and aspirin in inhibiting arachidonic acid-induced platelet aggregation.
Materials:
-
Test Compounds: this compound sodium, Acetylsalicylic acid (aspirin).
-
Agonist: Arachidonic acid.
-
Blood Source: Healthy human volunteers who have not consumed any NSAIDs for at least two weeks.
-
Anticoagulant: 3.2% sodium citrate.
-
Equipment: Light Transmission Aggregometer, refrigerated centrifuge, calibrated pipettes, cuvettes with stir bars.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Incubation with Inhibitors:
-
Pre-incubate aliquots of the standardized PRP with varying concentrations of this compound or aspirin (or vehicle control) for a specified time at 37°C.
-
-
Platelet Aggregation Assay (Light Transmission Aggregometry):
-
Calibrate the aggregometer with PPP (set to 100% transmission) and PRP (set to 0% transmission).
-
Place a cuvette containing the pre-incubated PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.
-
Initiate stirring and add a predetermined concentration of arachidonic acid to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor.
-
Construct dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce the maximum aggregation by 50%) for both this compound and aspirin.
-
Mandatory Visualizations
Signaling Pathway of Platelet Aggregation
Caption: Arachidonic Acid Pathway and Inhibition by this compound and Aspirin.
Experimental Workflow
Caption: Workflow for comparing this compound and aspirin in a platelet aggregation assay.
References
Comparative Safety Assessment of Zomepirac and Other Withdrawn NSAIDs
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Zomepirac and other nonsteroidal anti-inflammatory drugs (NSAIDs) that have been withdrawn from the market. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the adverse events that led to the discontinuation of these once-promising analgesics. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and study designs to offer a comprehensive overview for future drug development and safety assessment.
Executive Summary
This compound, a pyrrole-acetic acid derivative, was introduced as a potent analgesic but was withdrawn due to a significant risk of anaphylactoid reactions. This guide places the safety concerns of this compound in the context of other withdrawn NSAIDs, namely Rofecoxib, Valdecoxib, and Benoxaprofen, which were removed from the market due to cardiovascular, severe cutaneous, and hepatic adverse events, respectively. By examining the data and methodologies that led to these withdrawals, this guide aims to provide valuable insights for the development of safer anti-inflammatory and analgesic therapies.
Data Presentation: Comparative Adverse Event Data
The following tables summarize the key quantitative data related to the adverse events associated with this compound and other withdrawn NSAIDs.
| Drug | Adverse Event of Concern | Quantitative Data | Data Source |
| This compound | Anaphylactoid Reactions | Reporting Odds Ratio (ROR) for NSAID-induced anaphylaxis (as a class): 9.4 (95% CI 6.9 to 12.7) compared to other drugs.[1] While a specific ROR for this compound is not available in the cited study, its withdrawal was directly linked to numerous case reports of severe and fatal anaphylaxis. | Post-marketing surveillance data (Netherlands Pharmacovigilance Foundation)[1][2] |
| Rofecoxib | Cardiovascular Thrombotic Events | APPROVe Trial: Hazard Ratio (HR) of 1.92 (95% CI 1.19 to 3.11) for confirmed thrombotic events compared to placebo.[3] VIGOR Trial: Statistically significant increase in the incidence of myocardial infarctions compared to naproxen.[4] | Randomized Controlled Trials (APPROVe and VIGOR)[3][4] |
| Valdecoxib | Severe Cutaneous Adverse Reactions (SCARs) | Reporting rate for Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): 49 cases per million person-years of use. This was noted to be 8-9 times that of celecoxib.[2] | FDA Adverse Event Reporting System (AERS)[2] |
| Benoxaprofen | Fatal Hepatotoxicity | Information on specific incidence rates is limited due to the withdrawal occurring in the early 1980s. The withdrawal was prompted by numerous reports of fatal cholestatic jaundice and hepato-renal failure, particularly in the elderly. | Post-marketing surveillance and case reports. |
Experimental Protocols
The identification and quantification of the risks associated with these withdrawn NSAIDs relied on a combination of pre-clinical toxicology, clinical trials, and post-marketing pharmacovigilance studies.
Post-Marketing Surveillance: Case-Control and Cohort Studies
Post-marketing safety surveillance plays a crucial role in identifying rare but serious adverse drug reactions that may not be detected in pre-approval clinical trials.[5] Methodologies such as case-control and cohort studies are fundamental in this process.[5]
-
Case-Control Studies: These studies identify individuals with a specific adverse event (cases) and compare their past exposure to a particular drug with a group of individuals who did not experience the adverse event (controls).[6][7] This design is particularly useful for studying rare adverse events. The reporting odds ratios (RORs) for NSAID-induced anaphylaxis were calculated using a case/non-case design within a spontaneous reporting database.[1][2]
-
Cohort Studies: These studies follow a group of individuals (a cohort) over time, some of whom are exposed to a drug of interest and some who are not, to compare the incidence of adverse events between the groups. Cohort studies can be prospective (following individuals forward in time) or retrospective (using existing data).[8] The study examining prescribing changes after this compound's withdrawal utilized a time-series analysis of physician prescribing cohorts.[8]
Clinical Trials for Safety Assessment
Large-scale, randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and safety of new drugs. The cardiovascular risks of Rofecoxib were prominently identified through the VIGOR and APPROVe trials.
-
VIGOR (Vioxx Gastrointestinal Outcomes Research) Trial:
-
Objective: To compare the incidence of upper gastrointestinal events between rofecoxib and naproxen in patients with rheumatoid arthritis.
-
Methodology: A randomized, double-blind, controlled trial. While the primary endpoint was gastrointestinal, cardiovascular events were collected as safety data.
-
Key Finding: A higher incidence of myocardial infarction in the rofecoxib group compared to the naproxen group.[4]
-
-
APPROVe (Adenomatous Polyp Prevention on Vioxx) Trial:
-
Objective: To evaluate the efficacy of rofecoxib in preventing colorectal adenomas.
-
Methodology: A multicenter, randomized, placebo-controlled, double-blind trial.[9] Cardiovascular events were adjudicated by an external committee.[9]
-
Key Finding: A significantly increased risk of confirmed thrombotic events with rofecoxib compared to placebo after 18 months of treatment.[3]
-
Mandatory Visualization
Signaling Pathways
The adverse effects of NSAIDs are intrinsically linked to their mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes, and off-target immunological responses.
Caption: NSAID Mechanism and Associated Adverse Effects.
Caption: IgE-Mediated Anaphylaxis Pathway for this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key pharmacovigilance study designs used in the safety assessment of these withdrawn NSAIDs.
Caption: Case-Control Study Workflow.
Caption: Cohort Study Workflow.
Conclusion
The withdrawal of this compound, Rofecoxib, Valdecoxib, and Benoxaprofen from the market underscores the critical importance of robust post-marketing surveillance and the careful consideration of the benefit-risk profile of all medications. The data presented in this guide highlight the diverse and severe nature of adverse events that can emerge after a drug is widely used. For drug development professionals, these cases serve as a stark reminder of the need for comprehensive safety assessments, including the evaluation of rare but life-threatening reactions. Researchers and scientists can draw upon this information to better understand the underlying mechanisms of NSAID-related toxicity and to guide the design of safer and more effective anti-inflammatory and analgesic agents in the future. A thorough understanding of the lessons learned from these withdrawn drugs is paramount to advancing patient safety in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Different risks for NSAID-induced anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Post-Marketing Surveillance: Ensuring Drug Safety [pubrica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Examining product risk in context. Market withdrawal of this compound as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular events associated with rofecoxib: final analysis of the APPROVe trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Zomepirac
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, requires careful handling and disposal due to its acute toxicity. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Understanding the Hazard Profile of this compound
This compound sodium is classified as a hazardous substance, demanding specific disposal procedures. According to its Safety Data Sheet (SDS), this compound poses significant health risks.[1][2] It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] This high level of toxicity underscores the necessity for stringent disposal practices that comply with local, state, and federal regulations.[3][4]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[4] Improper disposal, such as discarding in regular trash or flushing down the sewer, is prohibited and can lead to environmental contamination and significant legal penalties.[5]
1. Waste Identification and Segregation:
-
Based on its toxicity profile, this compound waste is categorized as hazardous pharmaceutical waste.
-
Segregate this compound waste from non-hazardous laboratory trash at the point of generation. This includes any contaminated personal protective equipment (PPE), glassware, and other lab consumables.[6]
2. Proper Labeling and Containment:
-
Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste" and identify the contents (this compound), along with the associated hazards (e.g., "Toxic").
3. Storage:
-
Store the hazardous waste container in a secure, designated area away from incompatible chemicals.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
4. Arrange for Professional Disposal:
-
Engage a certified hazardous waste disposal company that specializes in pharmaceutical waste management.[3] These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.
-
Ensure the selected vendor provides a complete chain-of-custody documentation for auditing and regulatory compliance.[3]
5. Documentation:
-
Maintain meticulous records of all hazardous waste generated and disposed of, including the date, quantity, and disposal manifest provided by the waste management company. This documentation is crucial for institutional safety audits and environmental reporting.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound in a laboratory setting.
Environmental Considerations
The improper disposal of pharmaceuticals like this compound contributes to environmental pollution, with potential adverse effects on aquatic ecosystems and wildlife.[7][8][9] Even at low concentrations, the presence of pharmaceuticals in soil and water can have unintended consequences.[7] Therefore, a commitment to responsible waste management practices is not only a regulatory requirement but also an ethical obligation to protect the environment.[10] By following these disposal procedures, research institutions can minimize their environmental footprint and uphold their commitment to safety and sustainability.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.unil.ch [wp.unil.ch]
- 9. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 10. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
Safeguarding Researchers: A Comprehensive Guide to Handling Zomepirac
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Zomepirac, a potent pharmaceutical compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that requires careful handling due to its potential health hazards. This guide will serve as an essential resource for researchers, scientists, and drug development professionals, offering detailed procedural guidance to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) cartridges or a Powered Air-Purifying Respirator (PAPR).- Double-layered nitrile gloves.- Disposable gown or lab coat.- Safety goggles (if not using a full-face respirator).- Shoe covers. |
| Handling Solutions | - Nitrile gloves.- Standard lab coat.- Safety glasses with side shields. |
| Spill Cleanup (Dry Powder) | - Full-face respirator with P100 (or N100) cartridges or a PAPR.- Heavy-duty nitrile or butyl rubber gloves (double-layered).- Disposable, chemical-resistant coveralls.- Chemical-resistant boot covers.- Safety goggles (if not using a full-face respirator). |
| Waste Disposal | - Nitrile gloves.- Standard lab coat.- Safety glasses with side shields. |
Operational Plan: Safe Handling Procedures
All handling of this compound powder must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.
Experimental Protocol for Weighing and Preparing this compound Stock Solutions:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with disposable bench paper.
-
Prepare all necessary equipment (e.g., balance, spatulas, weigh boats, solvent, vials) and place them inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a weigh boat.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a designated spatula.
-
Avoid any sudden movements that could create dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Solubilization:
-
Add the appropriate solvent to a vial.
-
Carefully transfer the weighed this compound powder into the solvent.
-
Gently swirl or vortex the vial until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup:
-
Wipe down the spatula and any other reusable equipment with a damp cloth.
-
Dispose of all single-use items (weigh boat, bench paper, gloves) in a designated hazardous waste container.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the reverse order it was put on, disposing of single-use items in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container designated for "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste".- Do not mix with other chemical waste streams.- Arrange for disposal through a licensed hazardous waste contractor for incineration. |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a designated, puncture-proof container labeled "Hazardous Pharmaceutical Waste".- The container should be lined with a heavy-duty plastic bag. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a designated, sealed bag labeled "Hazardous Pharmaceutical Waste". |
| Aqueous Solutions Containing this compound | - Collect in a sealed, labeled container designated for "Aqueous Hazardous Pharmaceutical Waste".- Do not dispose of down the drain. |
Emergency Spill Response
In the event of a this compound powder spill, immediate and decisive action is required to contain the contamination and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate all non-essential personnel from the area.
-
Restrict access to the contaminated area.
-
-
Don Appropriate PPE:
-
Put on the required PPE for spill cleanup as detailed in the table above.
-
-
Contain the Spill:
-
Gently cover the spill with absorbent pads or granules to prevent further dispersal of the powder.
-
-
Decontaminate the Area:
-
Carefully wet the absorbent material with a suitable solvent (e.g., water or a detergent solution) to dampen the powder and prevent it from becoming airborne.
-
Use a scoop and scraper to collect the absorbed material.
-
Place all contaminated materials into a designated hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
-
Dispose of Waste:
-
Seal the hazardous waste container and label it appropriately.
-
Arrange for disposal through a licensed hazardous waste contractor.
-
-
Decontaminate and Doff PPE:
-
Wipe down reusable PPE with a damp cloth before removal.
-
Remove PPE in the designated doffing area, ensuring not to cross-contaminate.
-
Dispose of single-use PPE in the hazardous waste container.
-
-
Personal Hygiene:
-
Wash hands and any exposed skin thoroughly with soap and water.
-
-
Reporting:
-
Report the incident to the laboratory supervisor and the institutional safety office.
-
Mandatory Visualization: this compound Spill Response Workflow
Caption: Workflow for a safe and effective response to a this compound powder spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
